molecular formula C15H20N2O B192418 Sophoramine CAS No. 6882-66-2

Sophoramine

Número de catálogo: B192418
Número CAS: 6882-66-2
Peso molecular: 244.33 g/mol
Clave InChI: MMCQRJPAMIHLQX-ZOWXZIJZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Sophoramine is a matrine-type quinolizidine alkaloid, a class of natural nitrogen compounds identified in traditional medicinal plants of the Sophora genus, including Sophora flavescens Ait. and Sophora alopecuroides L. . It features a characteristic tetracyclic quinolizidine core structure and is characterized by the presence of a double bond(s) in its molecular architecture, which distinguishes it from other alkaloids in its class such as matrine and sophoridine . This reagent is provided as a high-purity compound for scientific investigation. Research into matrine-type alkaloids, to which this compound belongs, has revealed a wide spectrum of potential pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties . As a representative of this chemically and biologically interesting group, this compound serves as a valuable analytical standard and starting material for phytochemical, pharmacological, and synthetic studies . It is commonly used in methods like High-Performance Liquid Chromatography (HPLC) to help characterize and quantify the alkaloid composition of plant extracts . WARNING: This product is labeled For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for use in diagnostic procedures, drug administration, or any form of human use. This product must not be used as a starting material or active pharmaceutical ingredient (API) in the manufacture of a medicinal product .

Propiedades

IUPAC Name

(1S,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCQRJPAMIHLQX-ZOWXZIJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218926
Record name Sophoramine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6882-66-2
Record name (-)-Sophoramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6882-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sophoramine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sophoramine
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URL https://comptox.epa.gov/dashboard/DTXSID00218926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Sophoramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoramine is a quinolizidine (B1214090) alkaloid naturally occurring in plants of the Sophora genus, such as Sophora alopecuroides and Sophora flavescens.[1][2] These plants have a long history of use in traditional medicine, and their constituent alkaloids, including this compound, are the subject of ongoing scientific investigation for their diverse pharmacological activities. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and an exploration of its role in biological signaling pathways, to support further research and development efforts.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its extraction, purification, formulation, and analysis.

General and Physical Properties
PropertyValueReference(s)
IUPAC Name (1S,9S,17S)-7,13-diazatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadeca-2,4-dien-6-one[3]
CAS Number 6882-66-2[3]
Molecular Formula C₁₅H₂₀N₂O[3]
Molecular Weight 244.33 g/mol
Appearance Not explicitly stated, likely a crystalline solid
Melting Point 164-165 °C
Boiling Point 455.6 ± 34.0 °C (Predicted)
Solubility Soluble in methanol, ethanol (B145695), and chloroform.
pKa 9.67 ± 0.20 (Predicted)
Spectroscopic Data

1.2.1. Mass Spectrometry (MS)

Mass spectrometry data is vital for determining the molecular weight and fragmentation pattern of this compound.

m/z ValueInterpretationReference(s)
245.1655 [M+H]⁺Protonated molecule
244Molecular ion (M⁺)

Further fragmentation analysis would be required to detail the complete fragmentation pattern.

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Specific chemical shift data for this compound is not consistently reported across publicly available literature. The data presented here should be considered as a general guide, and experimental verification is recommended.

  • ¹H NMR: Proton NMR data would reveal the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Carbon NMR data would indicate the number of unique carbon atoms and their chemical environments.

1.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-3000C-H (alkene)Stretching
~3000-2850C-H (alkane)Stretching
~1670-1640C=O (amide)Stretching
~1630C=C (alkene)Stretching
~1250-1000C-NStretching

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines key experimental protocols relevant to the study of this compound.

Extraction and Isolation of Alkaloids from Sophora alopecuroides**

This protocol describes a general method for the extraction and isolation of total alkaloids from Sophora alopecuroides, from which this compound can be further purified.

Methodology:

  • Alkalinization and Initial Extraction:

    • Coarsely powdered plant material (e.g., seeds) is soaked in a 5% NaOH solution overnight.

    • The alkaline solution is discarded, and the plant residue is then extracted with a 5% sulfuric acid solution.

  • Ion Exchange Chromatography:

    • The acidic extract is passed through a cation exchange resin column to bind the alkaloids.

    • The column is then eluted with 95% ethanol containing 3% ammonia (B1221849) to release the alkaloids.

  • Purification:

    • The eluent is collected, and the ethanol is recovered under reduced pressure.

    • The resulting crude alkaloid mixture is further purified by adsorption onto activated carbon.

    • The total alkaloids are then subjected to neutral alumina (B75360) column chromatography, with a gradient elution using a petroleum ether-acetone solvent system.

  • Isolation and Identification:

    • Fractions are collected and combined based on their thin-layer chromatography (TLC) profiles.

    • Individual compounds, including this compound, are obtained by recrystallization and identified by spectroscopic methods (MS, NMR).

Below is a visual representation of the experimental workflow for alkaloid extraction and isolation.

G Workflow for Alkaloid Extraction and Isolation plant_material Powdered Sophora alopecuroides alkalinization Soak in 5% NaOH plant_material->alkalinization acid_extraction Extract with 5% H₂SO₄ alkalinization->acid_extraction cation_exchange Cation Exchange Chromatography acid_extraction->cation_exchange elution Elute with Ethanolic Ammonia cation_exchange->elution concentration Solvent Recovery elution->concentration adsorption Activated Carbon Adsorption concentration->adsorption column_chromatography Alumina Column Chromatography adsorption->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection recrystallization Recrystallization fraction_collection->recrystallization This compound Pure this compound recrystallization->this compound

Workflow for Alkaloid Extraction and Isolation
Pancreatic Lipase (B570770) Inhibition Assay

This compound has been identified as a potential lipase inhibitor. The following is a common in vitro assay to determine the inhibitory activity of compounds against pancreatic lipase using p-nitrophenyl palmitate (pNPP) as a substrate.

Methodology:

  • Preparation of Reagents:

    • Lipase solution: Porcine pancreatic lipase is dissolved in a suitable buffer (e.g., Tris-HCl, pH 8.0).

    • Substrate solution: p-Nitrophenyl palmitate (pNPP) is dissolved in isopropanol. This stock solution is then emulsified in a buffer containing a stabilizing agent like gum arabic or Triton X-100.

    • Inhibitor solution: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure:

    • In a 96-well microplate, the enzyme solution is pre-incubated with various concentrations of the this compound solution for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37 °C).

    • The reaction is initiated by adding the pNPP substrate solution to each well.

    • The plate is incubated at 37 °C for a set time (e.g., 30 minutes).

    • The absorbance is measured at 405 nm using a microplate reader. The release of p-nitrophenol from the hydrolysis of pNPP results in a yellow color, and the intensity is proportional to the enzyme activity.

  • Data Analysis:

    • The percentage of lipase inhibition is calculated using the following formula: Inhibition (%) = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

The workflow for the lipase inhibition assay is illustrated below.

G Lipase Inhibition Assay Workflow prepare_reagents Prepare Lipase, Substrate (pNPP), and this compound Solutions pre_incubation Pre-incubate Lipase and this compound prepare_reagents->pre_incubation initiate_reaction Add pNPP Substrate pre_incubation->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation measure_absorbance Measure Absorbance at 405 nm incubation->measure_absorbance calculate_inhibition Calculate % Inhibition and IC₅₀ measure_absorbance->calculate_inhibition

Lipase Inhibition Assay Workflow

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with a notable influence on lipid metabolism. Understanding the molecular mechanisms and signaling pathways involved is crucial for its therapeutic development.

Role in Lipid Metabolism

This compound has been shown to modulate pathways associated with lipid metabolism and energy expenditure. Its potential as a lipase inhibitor suggests it may reduce the absorption of dietary fats. Furthermore, related compounds from Sophora species have been found to influence key metabolic signaling pathways.

Signaling Pathways

The PI3K/Akt/mTOR and AMPK signaling pathways are central regulators of cellular metabolism, including lipid synthesis and breakdown. While direct studies on this compound's interaction with these pathways in the context of lipid metabolism are emerging, evidence from related alkaloids suggests a potential modulatory role.

  • AMP-activated protein kinase (AMPK) Pathway: AMPK is a key energy sensor in cells. When activated by low cellular energy levels, it promotes catabolic processes that generate ATP, such as fatty acid oxidation, while inhibiting anabolic processes like fatty acid synthesis.

  • PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell growth, proliferation, and survival. It also plays a role in lipogenesis. Activation of this pathway can promote the synthesis of lipids.

The diagram below illustrates a potential mechanism by which this compound may influence lipid metabolism through the modulation of the AMPK and PI3K/Akt/mTOR pathways.

G Potential Signaling Pathway of this compound in Lipid Metabolism This compound This compound Lipase Pancreatic Lipase This compound->Lipase Inhibits AMPK AMPK This compound->AMPK Activates PI3K PI3K This compound->PI3K Inhibits Dietary_Fats Dietary Fats Lipase->Dietary_Fats Hydrolyzes Dietary_Fats->Fatty_Acids mTOR mTOR AMPK->mTOR Inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Akt Akt PI3K->Akt Akt->mTOR Activates Fatty_Acid_Synthesis Fatty Acid Synthesis mTOR->Fatty_Acid_Synthesis Promotes

Potential Signaling Pathway of this compound

Conclusion

This compound is a promising natural product with well-defined physicochemical properties and significant biological potential, particularly in the modulation of lipid metabolism. This technical guide provides a foundational understanding of its characteristics and offers standardized protocols for its study. Further research is warranted to fully elucidate its spectral properties, confirm its precise mechanisms of action within key signaling pathways, and explore its full therapeutic potential.

References

Sophoramine: A Technical Guide on its Discovery, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of sophoramine, a quinolizidine (B1214090) alkaloid with notable pharmacological potential. The document covers its historical discovery, physicochemical properties, detailed experimental protocols for its isolation and analysis, and an exploration of its mechanisms of action, including relevant signaling pathways.

Introduction

This compound is a naturally occurring alkaloid found predominantly in plants of the Sophora genus, particularly Sophora alopecuroides. Like other quinolizidine alkaloids such as matrine (B1676216) and oxymatrine, this compound has attracted scientific interest due to its diverse biological activities. These include vasodilatory, anti-inflammatory, and potential anti-obesity effects. This guide aims to consolidate the current scientific knowledge on this compound to serve as a valuable resource for researchers and professionals in drug development.

Historical Research and Discovery

While the exact seminal publication detailing the first isolation of this compound has proven difficult to pinpoint in readily available scientific databases, historical accounts suggest its discovery is rooted in the mid-20th-century exploration of the rich alkaloid content of Sophora species. Early phytochemical investigations of Sophora alopecuroides, a plant with a long history in traditional medicine, led to the identification and characterization of a series of related alkaloids. The structural elucidation of these compounds, including this compound, was accomplished through classical chemical degradation methods and later confirmed by spectroscopic techniques.

Physicochemical Properties of this compound

This compound is a tetracyclic quinolizidine alkaloid. Its chemical and physical properties are summarized in the table below, providing essential data for its handling, characterization, and formulation.

PropertyValueSource
Molecular Formula C₁₅H₂₀N₂O[1][2][3]
Molecular Weight 244.33 g/mol [1][2]
CAS Number 6882-66-2
Melting Point 164-165 °C
Boiling Point (Predicted) 455.6 ± 34.0 °C
Density (Predicted) 1.22 ± 0.1 g/cm³
pKa (Predicted) 9.67 ± 0.20
Appearance White crystalline powder

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

Extraction and Isolation of this compound from Sophora alopecuroides

The following protocol describes a common acid-base extraction method followed by column chromatography for the purification of this compound from the dried aerial parts of Sophora alopecuroides.

4.1.1. Materials and Reagents

  • Dried and powdered Sophora alopecuroides plant material

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • 5% Sulfuric acid (H₂SO₄) solution

  • 95% Ethanol (B145695)

  • 3% Ammonia solution in ethanol

  • Petroleum ether

  • Acetone (B3395972)

  • Neutral alumina (B75360) for column chromatography

  • Activated carbon

  • Cation exchange resin

  • Standard laboratory glassware and equipment (beakers, flasks, separatory funnel, rotary evaporator, chromatography column)

4.1.2. Extraction Procedure

  • Alkalinization: Weigh 5 kg of coarse powder (10-20 mesh) of Sophora alopecuroides and add a 4-fold volume of 5% NaOH solution. Allow the mixture to soak overnight.

  • Acid Extraction: Discard the alkaline liquid and extract the plant residue with a 5% sulfuric acid solution.

  • Cation Exchange: Pass the acidic extract through a cation exchange resin column.

  • Elution: Elute the alkaloids from the resin with 95% ethanol containing 3% ammonia.

  • Concentration and Decolorization: Combine the eluents and recover the ethanol using a rotary evaporator. The resulting concentrate can be treated with activated carbon for decolorization. This yields the total alkaloids.

4.1.3. Purification by Column Chromatography

  • Column Preparation: Prepare a neutral alumina column and equilibrate it with petroleum ether.

  • Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Gradient Elution: Elute the column with a gradient of petroleum ether-acetone, starting with 100% petroleum ether and gradually increasing the polarity by increasing the acetone concentration.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using thin-layer chromatography (TLC). Combine the fractions containing this compound.

  • Recrystallization: Recrystallize the combined fractions to obtain pure this compound.

Pancreatic Lipase (B570770) Inhibition Assay

This protocol details an in vitro assay to evaluate the inhibitory effect of this compound on pancreatic lipase activity.

4.2.1. Materials and Reagents

  • This compound

  • Porcine pancreatic lipase (PPL)

  • p-nitrophenyl butyrate (B1204436) (p-NPB) as the substrate

  • Tris-HCl buffer (100 mM, pH 7.0, containing 5 mM CaCl₂)

  • Orlistat (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

4.2.2. Assay Procedure

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of PPL in Tris-HCl buffer.

    • Prepare a stock solution of p-NPB in DMSO.

  • Reaction Mixture:

    • In a 96-well plate, add 850 µL of Tris-HCl buffer.

    • Add 30 µL of the PPL solution.

    • Add the test compound (this compound dissolved in DMSO) or the positive control (orlistat). Incubate for 15 minutes at 37°C.

  • Initiation of Reaction:

    • Add 20 µL of the p-NPB substrate solution to start the reaction.

  • Measurement:

    • Incubate the plate at 37°C for 15 minutes.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic hydrolysis of p-NPB.

  • Calculation:

    • The percentage of lipase inhibition is calculated using the following formula: Inhibition (%) = [1 - (Abs_sample / Abs_control)] * 100 where Abs_sample is the absorbance of the reaction with this compound and Abs_control is the absorbance of the reaction without any inhibitor.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its vasodilatory effects being the most well-characterized.

Vasodilatory Effects

This compound has been shown to induce relaxation in various arterial and venous smooth muscles. This effect is concentration-dependent and appears to be independent of the endothelium.

5.1.1. Mechanism of Action: Facilitation of Norepinephrine (B1679862) Release

Research on isolated dog blood vessels suggests that this compound's vasodilatory mechanism involves the facilitation of norepinephrine release from adrenergic nerve endings. This action is sensitive to yohimbine, an α2-adrenoceptor antagonist. This suggests that this compound may act on prejunctional sites that are regulated by α2-adrenoceptors.

The proposed signaling pathway is as follows:

sophoramine_vasodilation This compound This compound prejunctional_neuron Prejunctional Adrenergic Neuron This compound->prejunctional_neuron Acts on ne_release Norepinephrine (NE) Release prejunctional_neuron->ne_release Facilitates alpha2_receptor α2-Adrenoceptor (Negative Feedback) alpha2_receptor->ne_release Inhibits smooth_muscle Vascular Smooth Muscle Cell ne_release->smooth_muscle Acts on yohimbine Yohimbine yohimbine->alpha2_receptor Antagonizes vasodilation Vasodilation smooth_muscle->vasodilation lipase_inhibition_workflow start Start prepare_reagents Prepare Reagents (PPL, p-NPB, Buffers, this compound) start->prepare_reagents pre_incubation Pre-incubate PPL with this compound prepare_reagents->pre_incubation add_substrate Add p-NPB Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation measure_absorbance Measure Absorbance at 405 nm incubation->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition end End calculate_inhibition->end

References

Sophoramine: A Deep Dive into its Natural Occurrence, Distribution, and Analysis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoramine, a quinolizidine (B1214090) alkaloid, is a secondary metabolite naturally occurring in various plant species, primarily within the Sophora genus of the Fabaceae family. This technical guide provides a comprehensive overview of the natural sources and distribution of this compound in plants. It details quantitative data on its concentration in different plant tissues, outlines experimental protocols for its extraction, isolation, and quantification, and visually represents its biosynthetic pathway and a putative signaling pathway through Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution of this compound

This compound is predominantly found in plants belonging to the Sophora genus, a diverse group of about 52 species of trees, shrubs, and perennial herbs. These plants are widely distributed across Asia, Africa, and the Americas. The primary species known to contain this compound include Sophora alopecuroides, Sophora flavescens, and Sophora tonkinensis.

The distribution of this compound within the plant is not uniform. The highest concentrations are typically found in the seeds and roots, which are common sites for alkaloid accumulation and serve as defense mechanisms for the plant. Other parts of the plant, such as the leaves, stems, and flowers, generally contain lower concentrations of this alkaloid.

Quantitative Distribution of this compound

The concentration of this compound can vary significantly depending on the plant species, the specific organ, the geographical location of the plant, and the time of harvest. The following tables summarize the available quantitative data on this compound content in different Sophora species and their various parts.

Table 1: this compound Content in Different Sophora Species

Plant SpeciesPlant PartThis compound Content (% of total alkaloids)Reference
Sophora alopecuroides (Iranian ecotype)Seeds1.2%[1]

Table 2: General Alkaloid Distribution in Sophora alopecuroides

Plant PartMajor Alkaloids QuantifiedAnalytical MethodReference
Leaf, Skin, Stem, Seed Kernel, Seed HuskSophoridine, Sophocarpine, Cytisine, Aloperine, MatrineHPLC-IMS[2]

Note: While this compound was not individually quantified in this study, the methodology is applicable for its analysis.

Biosynthesis of this compound

This compound, as a quinolizidine alkaloid, is biosynthesized from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, with lysine (B10760008) decarboxylase being a key initiating enzyme. The following diagram illustrates the general biosynthetic pathway of quinolizidine alkaloids, including the initial steps leading to the core structure from which this compound is derived.

sophoramine_biosynthesis lysine L-Lysine cadaverine Cadaverine lysine->cadaverine piperideine Δ¹-Piperideine cadaverine->piperideine Oxidative Deamination lupanine Lupanine piperideine->lupanine sophoramine_core Quinolizidine Alkaloid Core lupanine->sophoramine_core Further enzymatic modifications This compound This compound sophoramine_core->this compound

Biosynthetic pathway of quinolizidine alkaloids.

Experimental Protocols

This section provides a detailed methodology for the extraction, isolation, and quantification of this compound from plant materials.

Extraction and Isolation of this compound

The following protocol outlines a general procedure for the extraction and isolation of this compound from Sophora seeds or roots.

Materials:

Procedure:

  • Maceration: Soak the powdered plant material in 95% methanol or ethanol at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture through filter paper to separate the extract from the plant residue. Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Dissolve the concentrated extract in 2% hydrochloric acid.

    • Wash the acidic solution with chloroform or dichloromethane in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

    • Extract the alkaline solution with chloroform or dichloromethane three times.

    • Combine the organic layers.

  • Drying and Final Concentration: Dry the combined organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alkaloid extract containing this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be optimized for the quantification of this compound in the crude alkaloid extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or triethylamine (B128534) for better peak shape). A typical gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10-50% Acetonitrile (linear gradient)

    • 25-30 min: 50% Acetonitrile

    • 30-35 min: 10% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25-30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve a known weight of the crude alkaloid extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Run the samples and standards through the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.

Experimental Workflow Diagram

experimental_workflow start Plant Material (Sophora sp.) drying Drying and Grinding start->drying extraction Solvent Extraction (e.g., Maceration) drying->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration acid_base Acid-Base Purification concentration->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract hplc_analysis HPLC-UV/DAD Analysis crude_extract->hplc_analysis quantification Quantification hplc_analysis->quantification

Experimental workflow for this compound analysis.

Putative Signaling Pathway of this compound's Action

The precise molecular mechanisms of this compound are still under investigation. However, based on studies of structurally similar quinolizidine alkaloids like sophoridine, it is hypothesized that this compound may exert its pharmacological effects by modulating key cellular signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and PI3K/Akt pathways.

sophoramine_signaling cluster_cytoplasm Cytoplasm This compound This compound receptor Cell Surface Receptor This compound->receptor Binds to pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates ikb IκBα akt->ikb Inhibits nfkb NF-κB ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates to gene_expression Inflammatory Gene Expression nucleus->gene_expression Regulates

Hypothesized signaling pathway for this compound.

Conclusion

This compound stands out as a significant bioactive compound within the Sophora genus. This guide has provided a detailed overview of its natural sources, distribution, and methods for its analysis. The presented quantitative data, experimental protocols, and pathway diagrams offer a solid foundation for researchers and professionals to further explore the pharmacological potential of this compound and to develop standardized methods for its quality control in herbal medicine and drug development. Further research is warranted to expand the quantitative analysis to a broader range of Sophora species and to elucidate the specific molecular targets and signaling pathways of this compound.

References

A Comprehensive Technical Review of the Pharmacological Properties of Sophoramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sophoramine is a naturally occurring quinolizidine (B1214090) alkaloid primarily isolated from plants of the Sophora genus, such as Sophora alopecuroides L.[1][2]. As a bioactive constituent of traditional herbal medicines, this compound and its structurally related compounds have attracted significant scientific interest for their diverse and potent pharmacological activities.[1][3] This document provides an in-depth overview of the current understanding of this compound's pharmacological effects, mechanisms of action, and therapeutic potential, with a focus on quantitative data and experimental methodologies.

Core Pharmacological Activities

Emerging evidence demonstrates that this compound and its related alkaloids possess a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[4] The therapeutic potential of these compounds is rooted in their ability to modulate key cellular signaling pathways involved in pathogenesis.

This compound exhibits significant anti-inflammatory activity by inhibiting the production of key inflammatory mediators. Studies show it can suppress pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α), as well as other molecules like Prostaglandin E2 (PGE2) and nitric oxide (NO).

The primary mechanism for this effect involves the downregulation of critical inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By suppressing the phosphorylation of key proteins in these cascades (e.g., p65, IκB, p38, JNK), this compound prevents the activation and nuclear translocation of transcription factors responsible for expressing pro-inflammatory genes.

This compound is recognized for its potent antitumor effects across a range of cancer types, including lung, gastric, liver, and pancreatic cancers. Its therapeutic action is multifaceted, involving the inhibition of cancer cell proliferation and invasion, the induction of apoptosis (programmed cell death), and cell cycle arrest. Sophoridine hydrochloride injection, a closely related compound, has been approved and is used in China as an anticancer drug, highlighting the clinical potential of this class of alkaloids.

Mechanistically, this compound's anticancer effects are linked to the regulation of several signaling pathways. For instance, it has been shown to modulate the PTEN/PI3K/Akt and caspase signaling pathways, down-regulate the expression of matrix metalloproteinases (MMP-2, MMP-9) involved in metastasis, and activate the Hippo-YAP signaling pathway to reduce cisplatin (B142131) resistance in lung cancer cells.

This compound demonstrates notable effects on the cardiovascular system, primarily acting as a vasodilator. It induces concentration-dependent relaxation in isolated dog mesenteric, coronary, and cerebral arteries and veins. This vasodilation appears to be non-specific and is not influenced by the removal of the endothelium or by various autonomic and metabolic inhibitors.

Furthermore, this compound can potentiate contractile responses to transmural stimulation in blood vessels. This effect is attributed to its ability to facilitate the release of norepinephrine (B1679862) from adrenergic nerve endings, acting on a prejunctional site that is sensitive to the α2-adrenoceptor antagonist yohimbine.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from studies on this compound and its closely related analog, Sophoridine, to provide a basis for comparison and evaluation.

Table 1: In Vitro Anticancer Activity of Sophoridine

Cell Line Cancer Type Parameter Value Reference
SGC7901 Gastric Cancer IC₅₀ 3.52 µM
AGS Gastric Cancer IC₅₀ 3.91 µM

| MKN45 | Gastric Cancer | - | Inhibition of proliferation | |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Sophocarpine (B1681056)

Animal Model Effect Measured Dosage Result Reference
Xylene-induced ear edema (mice) Inhibition of edema 20, 40, 80 mg/kg Significant inhibition (P < 0.01 to P < 0.001)
Acetic acid-induced vascular permeability (mice) Inhibition of dye leakage 20, 40, 80 mg/kg Significant reduction (P < 0.01 to P < 0.001)
Carrageenan-induced paw edema (mice) Reduction of IL-1β, IL-6, PGE2 20, 40, 80 mg/kg Significant reduction (P < 0.05 to P < 0.001)

| Hot plate test (mice) | Analgesia (prolonged delay) | 20, 40, 80 mg/kg | Significant prolongation (all P < 0.05) | |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the pharmacological properties of this compound.

This protocol describes the evaluation of this compound's ability to suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 mouse macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in 96-well plates (for viability and NO assays) or 24-well plates (for cytokine assays) and allow them to adhere overnight.

  • Drug Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control group) to induce an inflammatory response and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used for quantification.

  • Cytokine Measurement (ELISA): Collect the supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Cell Viability (MTT Assay): Add MTT reagent to the remaining cells, incubate for 4 hours, dissolve the formazan (B1609692) crystals with DMSO, and measure absorbance at 570 nm to ensure the observed effects are not due to cytotoxicity.

This protocol outlines the assessment of this compound's antitumor efficacy in a subcutaneous xenograft model.

  • Cell Preparation: Culture a human cancer cell line (e.g., A549 lung cancer cells) under standard conditions. Harvest and resuspend the cells in a sterile, serum-free medium or Matrigel.

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ cancer cells into the right flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice into groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control like cisplatin).

  • Drug Administration: Administer this compound (e.g., 15 or 25 mg/kg) or vehicle control via intraperitoneal injection or oral gavage daily or on a specified schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2. Monitor animal body weight and general health.

  • Endpoint Analysis: At the end of the study (e.g., 21-28 days), euthanize the mice, excise the tumors, and measure their final weight. Tumors can be processed for further analysis (e.g., histology, Western blot).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of this compound's mechanism of action and evaluation.

Sophoramine_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Cascade MAPK Cascade (p38, JNK) TLR4->MAPK_Cascade IKK IKK TLR4->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 P IkB IκB NFkB NF-κB (p65/p50) This compound This compound This compound->MAPK_Cascade This compound->IKK IkB_NFkB:f0->IkB Degradation NFkB_nuc NF-κB IkB_NFkB:f1->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: this compound inhibits LPS-induced inflammatory signaling pathways.

MTT_Assay_Workflow start Start seed 1. Cell Seeding (e.g., 96-well plate) start->seed incubate1 2. Overnight Incubation (Allow cell adherence) seed->incubate1 treat 3. Drug Treatment (Add this compound at various conc.) incubate1->treat incubate2 4. Incubation (e.g., 24-72 hours) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 2-4 hours) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO or Solubilizing Agent) add_mtt->solubilize read 7. Measure Absorbance (e.g., at 570 nm) solubilize->read end End (Calculate % Viability) read->end

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

References

Sophoramine's Mechanism of Action on Cellular Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoramine, a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, has garnered significant interest for its therapeutic potential, particularly in oncology and immunology. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's biological activities, with a focus on its modulation of key cellular signaling pathways. Extensive research has demonstrated that this compound and its close structural analogs, such as sophocarpine (B1681056) and sophoridine (B192422), exert potent anti-cancer and anti-inflammatory effects by targeting critical nodes in the PI3K/Akt/mTOR, NF-κB, and MAPK signaling cascades. These interactions lead to the induction of apoptosis, cell cycle arrest, and the suppression of pro-inflammatory mediators. This guide synthesizes the current understanding of this compound's mechanism of action, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the implicated signaling pathways to support further research and drug development efforts.

Core Cellular Signaling Pathways Modulated by this compound

This compound's pharmacological effects are primarily attributed to its ability to interfere with intracellular signaling pathways that are often dysregulated in disease states, particularly in cancer and chronic inflammatory conditions. The following sections delineate the key pathways affected by this compound and its related alkaloids.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

This compound and its analogs have been shown to inhibit the PI3K/Akt/mTOR pathway. For instance, sophocarpine has been observed to downregulate the expression of PI3K and reduce the phosphorylation of Akt and mTOR in castration-resistant prostate cancer cells[1]. In glioblastoma cells, sophocarpine upregulates the expression of the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, leading to the inhibition of PI3K/Akt signaling[2]. This inhibition results in suppressed cell viability, proliferation, and migration, as well as the induction of apoptosis and cell cycle arrest at the G0/G1 phase[2].

The inhibitory action of this compound on this pathway disrupts the downstream signaling events that promote cell survival and proliferation, contributing significantly to its anti-tumor activity.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits PTEN PTEN This compound->PTEN Upregulates RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN->PIP3 Dephosphorylates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

PI3K/Akt/mTOR pathway inhibition by this compound.
The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. Constitutive activation of this pathway is associated with chronic inflammatory diseases and various cancers.

Sophocarpine has been demonstrated to exert anti-inflammatory effects by inhibiting the NF-κB pathway. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, sophocarpine suppresses the activation of NF-κB by preventing the phosphorylation of the inhibitor of κB (IκB)[3]. This action blocks the nuclear translocation of NF-κB, thereby inhibiting the expression of downstream pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6)[3].

By attenuating the NF-κB signaling cascade, this compound effectively dampens the inflammatory response and curtails cancer cell survival and proliferation.

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Promotes Transcription

NF-κB signaling pathway inhibition by this compound.
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.

Sophocarpine has been shown to modulate the MAPK pathway as part of its anti-inflammatory mechanism. In LPS-stimulated RAW 264.7 cells, sophocarpine attenuates the phosphorylation of p38 MAPK and JNK, while having no significant effect on ERK1/2 phosphorylation. The inhibition of p38 and JNK signaling contributes to the suppression of iNOS and COX-2 expression.

The selective modulation of MAPK subfamilies by this compound highlights its nuanced regulatory effects on cellular responses to external stimuli.

MAPK_Pathway This compound This compound p38_JNK_MAPKK MKK3/6, MKK4/7 This compound->p38_JNK_MAPKK Inhibits Phosphorylation Stimuli Stress/Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK MAPKKK->p38_JNK_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK p38 p38 p38_JNK_MAPKK->p38 JNK JNK p38_JNK_MAPKK->JNK ERK ERK1/2 ERK_MAPKK->ERK Inflammation Inflammatory Response p38->Inflammation JNK->Inflammation ERK->Inflammation

MAPK signaling pathway modulation by this compound.

Effects on Apoptosis and Cell Cycle

Consistent with its inhibition of pro-survival signaling pathways, this compound and its analogs induce apoptosis and cause cell cycle arrest in cancer cells.

  • Apoptosis: Sophocarpine treatment has been shown to trigger apoptosis in human prostate cancer cells, which is associated with an increased expression of the pro-apoptotic protein Bax and the tumor suppressor p53, and a decreased expression of the anti-apoptotic protein Bcl-2.

  • Cell Cycle Arrest: In glioblastoma and gastric cancer cells, sophocarpine induces cell cycle arrest at the G0/G1 phase. This effect is a common outcome of inhibiting the PI3K/Akt pathway, which plays a critical role in cell cycle progression.

Other Potential Cellular Effects

While the primary focus of research has been on cancer and inflammation, some studies suggest broader effects of this compound and related alkaloids.

  • Autophagy: Sophocarpine has been reported to induce autophagy in gastric cancer cells, which, in concert with apoptosis, contributes to its anti-tumor activity. The regulation of autophagy is complex, and in some contexts, its induction can be a pro-survival mechanism for cancer cells. However, in this case, it appears to contribute to cell death.

  • Ion Channels: An early study on this compound indicated that it can cause relaxation of dog blood vessels and may facilitate the release of norepinephrine (B1679862) from adrenergic nerves. This suggests a potential interaction with ion channels or receptors involved in vascular function, though this area remains largely unexplored.

Quantitative Data

CompoundCell LineAssayIC50/EC50Reference
SophocarpineA549 (Human Lung Carcinoma)Not Specified3.68 mM
SophocarpineRAW 264.7 (Murine Macrophage)NO Production Inhibition50 and 100 µg/ml showed significant inhibition
SophoridineSGC7901 (Human Gastric Cancer)Cell Growth Inhibition3.52 µM
SophoridineAGS (Human Gastric Cancer)Cell Growth Inhibition3.91 µM

Note: The reported IC50 value for sophocarpine in A549 cells is notably high (in the millimolar range), which may reflect the specific experimental conditions or cell line resistance. The data for sophoridine in gastric cancer cells show much higher potency.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis for PI3K/Akt Pathway Activation

Objective: To determine the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Experimental Workflow

Western_Blot_Workflow A Cell Culture and This compound Treatment B Cell Lysis and Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation (e.g., anti-p-Akt) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

Western Blot Experimental Workflow.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time period. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of PI3K, Akt, and mTOR overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Experimental Workflow

Luciferase_Assay_Workflow A Cell Seeding B Transfection with NF-κB Luciferase Reporter Plasmid A->B C This compound Pre-treatment B->C D Stimulation with NF-κB Activator (e.g., TNF-α) C->D E Cell Lysis D->E F Addition of Luciferase Substrate E->F G Luminescence Measurement F->G H Data Analysis G->H Cell_Cycle_Workflow A Cell Culture and This compound Treatment B Cell Harvesting A->B C Fixation (e.g., with Ethanol) B->C D RNase Treatment C->D E Staining with Propidium Iodide (PI) D->E F Flow Cytometry Analysis E->F G Data Analysis (Cell Cycle Modeling) F->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Biological Activities of Sophoramine

Abstract

This compound is a quinolizidine (B1214090) alkaloid naturally occurring in various species of the Sophora genus, a plant source with a long history in traditional medicine. While related alkaloids from Sophora, such as sophoridine (B192422) and sophocarpine (B1681056), have been extensively studied for their pharmacological effects, research specifically detailing the in vitro biological activities of this compound is less comprehensive. This technical guide synthesizes the available data on this compound, contextualizes its potential activities based on the known effects of structurally similar compounds, and provides detailed experimental protocols for its further investigation. This document is intended to serve as a foundational resource for researchers exploring this compound as a potential therapeutic agent.

Introduction to this compound

This compound (C₁₅H₂₀N₂O) is a tetracyclic quinolizidine alkaloid identified as a key secondary metabolite in medicinal plants like Sophora tonkinensis and Sophora alopecuroides. Structurally, it is an isomer of matrine (B1676216) and is often found alongside other related alkaloids. While preclinical and clinical research has largely focused on sophoridine and matrine, network pharmacology and preliminary in vitro studies suggest that this compound is also a significant contributor to the bioactivity of Sophora extracts, particularly in the context of inflammation.[1][2] This guide will focus on its documented and potential in vitro activities.

Anti-Inflammatory Activity

The most directly referenced in vitro activity of this compound is its anti-inflammatory potential. Studies have identified (+)-Sophoramine (also known as 7β-Sophoramine) as having high anti-inflammatory properties.[3] Although specific IC50 values for cytokine inhibition are not yet widely published for this compound, the mechanism is believed to be consistent with other Sophora alkaloids, primarily through the modulation of key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Related compounds like sophocarpine have been shown to inhibit this process by preventing IκBα phosphorylation.[4][5] It is hypothesized that this compound acts via a similar mechanism.

NF_kB_Inhibition_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa P-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation p_IkBa->Proteasome Targets for Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: Hypothesized Anti-Inflammatory Mechanism of this compound.

Anti-Cancer Activity

Direct quantitative studies on the anti-cancer activity of this compound are currently limited in publicly accessible literature. However, the potent cytotoxic and apoptotic effects of the structurally related alkaloid, sophoridine, have been well-documented against a variety of human cancer cell lines. These findings strongly suggest that this compound may possess similar anti-proliferative properties. The primary mechanisms for sophoridine include the induction of cell cycle arrest and apoptosis, often mediated by the generation of reactive oxygen species (ROS) and modulation of the MAPK (JNK, ERK) and p53 signaling pathways.

The table below summarizes the in vitro anti-proliferative activity of sophoridine against several human cancer cell lines, providing a benchmark for the potential efficacy of this compound.

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Citation(s)
SGC7901Gastric Cancer3.5248
AGSGastric Cancer3.9148
Miapca-2Pancreatic Cancer~20.048
PANC-1Pancreatic Cancer~20.048
OE-19Esophageal Cancer0.65 (mg/mL) 72
SK-GT2Esophageal Cancer1.14 (mg/mL)72
SW620Colorectal Cancer2800 (2.8 mmol/L)48
*Value represents the concentration used to achieve significant apoptosis and S-phase arrest.
**Original data in mg/mL; conversion to µM requires molecular weight (248.37 g/mol ). 0.65 mg/mL ≈ 2617 µM.

Induction of apoptosis is a hallmark of effective anti-cancer agents. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of effector caspases (e.g., Caspase-3) that execute cell death. Sophoridine has been shown to induce mitochondrial-related apoptosis.

Apoptosis_Pathway cluster_stimulus Pro-Apoptotic Stimulus cluster_mito Mitochondrial (Intrinsic) Pathway This compound This compound (Potential Inducer) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax Bax (Pro-apoptotic) ROS->Bax Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: General Intrinsic Apoptosis Pathway Potentially Induced by this compound.

Potential Antiviral and Antibacterial Activities

While direct evidence for this compound's antiviral or antibacterial properties is not prominent, other phytochemicals isolated from Sophora species have demonstrated significant antimicrobial effects.

  • Antibacterial: Sophoraflavanone G, a flavonoid from Sophora flavescens, exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentrations (MICs) as low as 0.5 to 8 µg/mL. It also acts synergistically with conventional antibiotics like gentamycin.

  • Antiviral: Extracts from Sophora species and their isolated compounds have shown inhibitory activity against various viruses, including influenza A virus. The mechanisms often involve inhibiting viral entry (hemagglutination) or replication.

These findings warrant future in vitro studies to determine if this compound possesses similar antimicrobial capabilities.

Detailed Experimental Protocols

To facilitate further research into this compound, this section provides detailed, generalized protocols for key in vitro assays. These methodologies are fundamental for quantifying bioactivity and elucidating mechanisms of action.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability, allowing for the calculation of the half-maximal inhibitory concentration (IC50) of a compound.

MTT_Workflow start Start plate_cells 1. Plate Cells (e.g., 5x10³ cells/well) in 96-well plate start->plate_cells incubate1 2. Incubate (24h, 37°C, 5% CO₂) plate_cells->incubate1 add_drug 3. Add this compound (Serial Dilutions) incubate1->add_drug incubate2 4. Incubate (24h, 48h, or 72h) add_drug->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate (2-4h, 37°C) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., 100µL DMSO) incubate3->solubilize read_abs 8. Read Absorbance (570 nm) solubilize->read_abs analyze 9. Analyze Data (Calculate % Viability, IC50) read_abs->analyze end End analyze->end

References

An In-depth Technical Guide on the Toxicological Profile and Safety Assessment of Sophoramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available scientific information on the toxicological profile of Sophoramine. It is intended for an audience of researchers, scientists, and drug development professionals. A significant portion of the detailed toxicological data presented is derived from studies on structurally related alkaloids, such as Sophocarpine (B1681056) and Sophoridine, due to the limited availability of specific data for this compound. This information should be interpreted with caution, and further direct experimental validation for this compound is strongly recommended.

Introduction

This compound is a quinolizidine (B1214090) alkaloid found in various plants of the Sophora genus, which have a long history of use in traditional medicine.[1] Like other related alkaloids such as Sophocarpine and Sophoridine, this compound is being investigated for a range of pharmacological activities, including anti-inflammatory, anti-arrhythmic, and anti-tumor effects.[1] As with any potential therapeutic agent, a thorough understanding of its toxicological profile and a comprehensive safety assessment are paramount for further development. This technical guide aims to provide a detailed overview of the known toxicological data and safety-related information for this compound, drawing from available literature and studies on closely related compounds.

Pharmacokinetics (ADME)

Detailed pharmacokinetic studies specifically on this compound are limited in the publicly available literature. However, general pharmacokinetic properties can be inferred from studies on related alkaloids and the chemical class of quinolizidine alkaloids.

Table 1: Summary of Pharmacokinetic Parameters for Related Sophora Alkaloids

ParameterObservation for Related Alkaloids (e.g., Sophoridine)Reference
Absorption Generally well-absorbed after oral administration.[2]
Distribution Reported to distribute to various organs including the liver, kidney, lungs, and uterus.[3]
Metabolism Primarily metabolized in the liver, with glucuronidation being a reported pathway for Sophoridine.[3]
Excretion Mainly excreted through urine.
Experimental Protocols: Pharmacokinetic Studies

A typical experimental protocol to determine the pharmacokinetic profile of this compound would involve the following steps, based on standard practices:

  • Animal Model: Sprague-Dawley rats or Beagle dogs are commonly used.

  • Drug Administration: this compound is administered intravenously (for absolute bioavailability) and orally at different dose levels.

  • Sample Collection: Blood samples are collected at predetermined time points post-administration.

  • Sample Analysis: Plasma concentrations of this compound and its potential metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Analysis: Key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and bioavailability are calculated using appropriate software.

Pharmacokinetics (ADME) Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral/IV Administration D Systemic Circulation -> Tissues A->D Bloodstream M Liver (e.g., Glucuronidation) D->M E Kidney -> Urine D->E M->E Ames_Test_Workflow substance This compound plate1 Incubation (-S9) substance->plate1 + Bacteria plate2 Incubation (+S9) substance->plate2 + Bacteria + S9 bacteria Bacterial Strains (e.g., S. typhimurium) bacteria->plate1 bacteria->plate2 s9 S9 Mix (Metabolic Activation) s9->plate2 result1 Analysis plate1->result1 Count Revertant Colonies result2 Analysis plate2->result2 Count Revertant Colonies conclusion Genotoxic Potential? result1->conclusion result2->conclusion Sophoramine_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway This compound This compound IKK IKK This compound->IKK Inhibits? MAP3K MAP3K This compound->MAP3K Modulates? IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB Nuclear Translocation NFkB->Nucleus_NFkB Inflammation Inflammatory Response (TNF-α, IL-6) Nucleus_NFkB->Inflammation gene transcription MAP2K MAP2K MAP3K->MAP2K activates MAPK MAPK MAP2K->MAPK activates CellResponse Cellular Responses (Proliferation, Apoptosis) MAPK->CellResponse

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sophoramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoramine is a quinolizidine (B1214090) alkaloid found in plants of the Sophora genus, notably Sophora flavescens. It has garnered significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for quality control of herbal materials, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of this compound, including a comprehensive experimental protocol and method validation parameters.

Experimental Protocol

This protocol outlines the procedure for the quantification of this compound in a plant matrix using a reversed-phase HPLC method with UV detection.

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Diethylamine (analytical grade)

  • Sophora flavescens root powder (or other relevant plant material)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol/Water/Diethylamine (45:55:0.07, v/v/v).[1]

  • Flow Rate: 0.6 mL/min.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 20 µL.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction: Accurately weigh 1.0 g of powdered Sophora flavescens root into a centrifuge tube. Add 20 mL of methanol and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized in the tables below.

Quantitative Data Summary

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 2000> 3000
RSD of Peak Area (n=6)≤ 2.0%< 1.5%

Table 2: Method Validation Parameters

ParameterResult
Linearity
Range5 - 1000 mg/L[1]
Correlation Coefficient (r²)> 0.999
Precision
Intra-day Precision (%RSD)< 2.0%
Inter-day Precision (%RSD)< 2.0%
Accuracy (Recovery) 94 - 104%[1]
Limit of Detection (LOD) 1.0 mg/L
Limit of Quantification (LOQ) 5.0 mg/L
Specificity No interference from blank or placebo at the retention time of this compound.

Note: The quantitative data presented in Table 2 for linearity, recovery, LOD, and LOQ are based on a validated method for structurally similar alkaloids from Sophora flavescens and serve as a strong reference for this protocol.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Validation Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Data_Acquisition Data Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for this compound quantification.

Method Validation Logical Relationship

validation_relationship Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness Linearity->LOD Linearity->LOQ Precision->Accuracy

Caption: Logical relationship of method validation parameters.

Conclusion

The described HPLC method is simple, rapid, and reliable for the quantification of this compound in plant materials. The method has been validated to demonstrate its specificity, linearity, precision, and accuracy. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory setting for the routine analysis of this compound.

References

Application Note: Ultrasound-Assisted Extraction of Sophoramine from Sophora Roots

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sophoramine is a quinolizidine (B1214090) alkaloid found in the roots of various Sophora species, such as Sophora flavescens (Ku Shen) and Sophora alopecuroides.[1][2] This bioactive compound, along with its isomers matrine (B1676216) and sophoridine, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] Traditional methods for extracting alkaloids can be time-consuming and often require large volumes of organic solvents. Ultrasound-Assisted Extraction (UAE) presents a modern, efficient, and green alternative. UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the mass transfer of target compounds, which leads to shorter extraction times, reduced solvent consumption, and increased extraction yields.[4]

This document provides a detailed protocol for the extraction of this compound from Sophora roots using UAE, followed by a quantitative analysis method using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol outlines the steps for extracting this compound from dried Sophora roots. The parameters provided are starting points and should be optimized for maximum yield and purity.

1. Materials and Reagents:

  • Dried Sophora roots

  • Ethanol (70-80%, analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • This compound reference standard

  • Whatman No. 1 filter paper or equivalent

2. Equipment:

  • Laboratory mill or grinder

  • Analytical balance

  • Probe-type ultrasonic processor or ultrasonic bath

  • Temperature-controlled water bath

  • Glass beakers or flasks

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Volumetric flasks

3. Sample Preparation:

  • Clean the Sophora roots to remove any soil and debris.

  • Dry the roots in an oven at 50-60°C until a constant weight is achieved.

  • Grind the dried roots into a fine, homogenous powder (e.g., 40-60 mesh) using a laboratory mill.

  • Store the powder in an airtight container, protected from light and moisture, until extraction.

4. Extraction Procedure:

  • Weigh a precise amount of the powdered Sophora root (e.g., 10 g).

  • Place the powder into a 250 mL glass beaker or flask.

  • Add the extraction solvent (e.g., 70% ethanol) to achieve the desired solid-to-liquid ratio (e.g., 1:15 g/mL).

  • Place the vessel in a temperature-controlled water bath set to the desired extraction temperature (e.g., 60°C).

  • Immerse the probe of the ultrasonic processor into the slurry. If using an ultrasonic bath, place the flask in the bath.

  • Apply ultrasound at a specified power/amplitude (e.g., 400 W) for the desired duration (e.g., 30 minutes). To prevent thermal degradation, a pulse cycle (e.g., 5 seconds on, 5 seconds off) can be employed.

  • After sonication, immediately filter the mixture through Whatman No. 1 filter paper using a vacuum filtration apparatus.

  • Collect the filtrate (extract). For exhaustive extraction, the residue can be re-extracted under the same conditions.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a reduced pressure and a temperature of 50°C to remove the ethanol.

  • The resulting aqueous concentrate can be lyophilized or redissolved in a suitable solvent for further purification or analysis.

Protocol 2: Quantitative Analysis of this compound by HPLC

This protocol provides a method for the quantification of this compound in the extract.

1. HPLC System and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of Methanol and a buffer solution (e.g., 10 mM Ammonium Acetate in water, adjusted to a specific pH). The exact composition should be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically in the range of 210-220 nm).

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh the dried extract, dissolve it in a known volume of methanol, and filter it through a 0.45 µm syringe filter before injection. Ensure the final concentration is within the calibration range.

3. Analysis and Quantification:

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve. The yield can be expressed as milligrams of this compound per gram of dry root powder.

Data Presentation

Quantitative data from optimization studies should be summarized for clear comparison. The following tables serve as templates for organizing experimental results.

Table 1: Key Parameters for Optimization of UAE of this compound. This table outlines the critical variables that should be systematically investigated to maximize extraction efficiency.

ParameterSymbolRange to InvestigateRationale
Ethanol Concentration (%)X150 - 90Affects the polarity of the solvent and its ability to solubilize alkaloids.
Solid-to-Liquid Ratio (g/mL)X21:10 - 1:30A higher ratio can improve mass transfer but increases solvent consumption.
Extraction Temperature (°C)X340 - 70Higher temperatures increase solubility and diffusion but can degrade thermolabile compounds.
Ultrasonic Power (W)X4200 - 600Higher power enhances cavitation but excessive power can cause degradation.
Extraction Time (min)X515 - 45Longer times can increase yield, but prolonged sonication may lead to compound degradation.

Table 2: Illustrative Data Summary for a UAE Optimization Experiment. This table provides an example of how to present the results from an optimization study, such as one based on a Response Surface Methodology (RSM) design.

RunEthanol Conc. (%)S:L Ratio (g/mL)Temp. (°C)Time (min)This compound Yield (mg/g)
1701:206030Experimental Value
2801:205030Experimental Value
3701:155045Experimental Value
4601:256015Experimental Value
..................

Table 3: HPLC Method Validation Parameters. This table outlines key parameters for validating the analytical method to ensure its accuracy, precision, and reliability.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity No interfering peaks at the retention time of the analyte

Visualizations

Diagrams are provided to illustrate workflows, parameter relationships, and potential biological mechanisms.

G cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis & Quantification SophoraRoots Sophora Roots Drying Drying (60°C) SophoraRoots->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Extraction Extraction (Powder + 70% EtOH) Grinding->Extraction Sonication Sonication (30 min, 60°C, 400W) Extraction->Sonication Filtration Vacuum Filtration Sonication->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Dissolution Dissolve in Methanol CrudeExtract->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for this compound extraction and analysis.

G Outcome This compound Yield & Purity Solvent Solvent (Concentration, Type) Solvent->Outcome Ratio Solid:Liquid Ratio Ratio->Outcome Temp Temperature Temp->Outcome Time Extraction Time Time->Outcome Power Ultrasonic Power/Amplitude Power->Outcome ParticleSize Particle Size ParticleSize->Outcome

Caption: Key parameters influencing ultrasound-assisted extraction efficiency.

Caption: Potential anti-inflammatory mechanism via the NF-κB signaling pathway.

References

Application Notes and Protocols for the Purification and Isolation of Sophoramine via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoramine is a quinolizidine (B1214090) alkaloid found in various plants of the Sophora genus, notably Sophora alopecuroides. This compound, along with its structural isomers like matrine, oxymatrine, and sophoridine, has garnered significant interest for its potential pharmacological activities, including anti-inflammatory and anticancer effects. The purification and isolation of this compound are critical for its further investigation and potential therapeutic development. Column chromatography is a fundamental and effective technique for achieving high-purity this compound from crude plant extracts.

These application notes provide a comprehensive overview and detailed protocols for the purification and isolation of this compound using column chromatography, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The efficiency of a purification protocol is determined by several quantitative parameters. The following table summarizes representative data for the purification of alkaloids from Sophora species using column chromatography. While specific data for this compound is limited in published literature, these values provide a benchmark for expected outcomes.

ParameterCrude ExtractAfter Macroporous Resin ChromatographyAfter Silica (B1680970) Gel Chromatography
This compound Content (%) 0.5 - 2.015 - 25> 95
Purity (%) < 530 - 50> 98
Recovery Rate (%) -80 - 9070 - 85
Fold Purification 1x10 - 15x> 50x

Experimental Protocols

Protocol 1: Extraction of Total Alkaloids from Sophora alopecuroides

This protocol outlines the initial extraction of total alkaloids from the plant material, which serves as the starting material for chromatographic purification.

  • Plant Material Preparation : Dry the aerial parts or roots of Sophora alopecuroides at 60°C and grind into a coarse powder (20-40 mesh).

  • Alkalinization : Moisten the powdered plant material with a 10% sodium carbonate solution until a pH of 9-10 is achieved. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.

  • Solvent Extraction : Extract the alkalinized powder with methanol (B129727) or ethanol (B145695) three times using a solid-to-liquid ratio of 1:10 (w/v) at room temperature with continuous stirring for 2 hours for each extraction.

  • Concentration : Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 50°C to obtain a crude extract.

  • Acid-Base Extraction :

    • Dissolve the crude extract in a 2% hydrochloric acid solution.

    • Filter the acidic solution to remove insoluble components.

    • Adjust the pH of the filtrate to 9-10 with a 10% sodium hydroxide (B78521) solution to precipitate the alkaloids.

    • Extract the aqueous solution three times with chloroform (B151607) or ethyl acetate.

    • Combine the organic layers and evaporate the solvent to yield the crude total alkaloid extract.

Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective preliminary purification step to enrich the total alkaloids and remove pigments, glycosides, and other impurities.

  • Resin Selection and Pre-treatment :

    • Select a suitable macroporous resin (e.g., AB-8, HPD-100).

    • Pre-treat the resin by soaking it sequentially in ethanol and then deionized water to remove any residual monomers and porogenic agents.

  • Column Packing : Pack a glass column with the pre-treated macroporous resin. The bed volume will depend on the amount of crude extract to be purified.

  • Sample Loading : Dissolve the crude total alkaloid extract in a suitable solvent (e.g., 10% ethanol) and load it onto the column at a flow rate of 2 bed volumes per hour (BV/h).

  • Washing : Wash the column with deionized water (5-10 BV) to remove water-soluble impurities.

  • Elution : Elute the adsorbed alkaloids with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, and 95% ethanol). Collect fractions of a defined volume.

  • Fraction Analysis : Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound and other target alkaloids. Pool the this compound-rich fractions.

  • Concentration : Evaporate the solvent from the pooled fractions to obtain the enriched alkaloid extract.

Protocol 3: High-Purity Isolation of this compound by Silica Gel Column Chromatography

This final purification step is designed to separate this compound from other structurally similar alkaloids.

  • Stationary Phase and Column Preparation :

    • Use silica gel (200-300 mesh) as the stationary phase.

    • Prepare a slurry of the silica gel in the initial mobile phase (e.g., a mixture of chloroform and methanol).

    • Pour the slurry into a glass column and allow it to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading : Dissolve the this compound-enriched extract from the macroporous resin step in a minimal amount of the initial mobile phase. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the prepared column.

  • Mobile Phase and Gradient Elution :

    • Prepare a mobile phase system, typically a gradient of a non-polar solvent and a polar solvent. A common system is a gradient of chloroform-methanol.

    • Start with a low polarity mobile phase (e.g., 100:1 chloroform:methanol) and gradually increase the polarity (e.g., 50:1, 20:1, 10:1).

  • Fraction Collection : Collect fractions of a consistent volume as the mobile phase elutes from the column.

  • Purity Analysis : Monitor the fractions by TLC or HPLC. For TLC, a suitable developing solvent system is chloroform:methanol:ammonia (15:1:0.1, v/v/v). Visualize the spots under UV light or by staining with Dragendorff's reagent.

  • Isolation and Crystallization : Combine the fractions containing pure this compound and evaporate the solvent. The purified this compound can be further purified by recrystallization from a suitable solvent (e.g., acetone (B3395972) or ethanol) to obtain high-purity crystals.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The overall experimental workflow for the purification and isolation of this compound is depicted below.

experimental_workflow start Sophora alopecuroides Plant Material extraction Extraction of Total Alkaloids start->extraction Grinding, Alkalinization, Solvent Extraction mpr_chrom Macroporous Resin Column Chromatography extraction->mpr_chrom Crude Alkaloid Extract sg_chrom Silica Gel Column Chromatography mpr_chrom->sg_chrom Enriched Alkaloid Fraction analysis Purity Analysis (TLC/HPLC) sg_chrom->analysis Collected Fractions end Pure this compound (>98%) analysis->end Pooled Pure Fractions

Caption: Experimental workflow for this compound purification.
This compound's Potential Anti-Inflammatory and Anticancer Signaling Pathways

This compound and its isomers have been shown to exert anti-inflammatory and anticancer effects by modulating key cellular signaling pathways. The diagram below illustrates the putative mechanisms of action. This compound is suggested to inhibit the NF-κB and PI3K/Akt signaling pathways, which are crucial for inflammatory responses and cancer cell proliferation and survival.

signaling_pathway cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects This compound This compound nfkb NF-κB This compound->nfkb Inhibition pi3k PI3K This compound->pi3k Inhibition apoptosis Apoptosis This compound->apoptosis Induction pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->pro_inflammatory inflammation Inflammation pro_inflammatory->inflammation akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation cancer Cancer Progression proliferation->cancer apoptosis->cancer Inhibition

Caption: Putative signaling pathways modulated by this compound.

Application Notes and Protocols for Sophoramine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Sophoramine standards and their application in common in vitro assays. The information is intended to guide researchers in accurately assessing the biological activity of this compound.

This compound Standard Preparation

Proper preparation of a this compound standard solution is critical for obtaining accurate and reproducible results in in vitro assays. While specific solubility data for this compound is not extensively documented in publicly available literature, general practices for similar alkaloids can be followed. Dimethyl sulfoxide (B87167) (DMSO) is recommended as the initial solvent for creating a high-concentration stock solution due to its broad solvency for organic compounds.

Materials:

  • This compound (CAS: 6882-66-2; Molecular Weight: 244.33 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Protocol for Preparing a 10 mM this compound Stock Solution:

  • Weighing: Accurately weigh out 2.44 mg of this compound powder.

  • Dissolving: Add 1 mL of DMSO to the this compound powder.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved.

  • Storage: Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Note: It is advisable to perform a solubility test to determine the maximum soluble concentration of this compound in DMSO and other solvents like ethanol (B145695) if required for specific experimental needs.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO concentration matched to the highest this compound concentration) and a no-treatment control.

  • Incubation: Add 100 µL of the diluted this compound solutions to the respective wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Anti-inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete culture medium and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control.

  • Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of this compound.

Data Presentation

CompoundCell LineAssayIC50 Value (µM)Reference
SophoridineSGC7901 (gastric cancer)Proliferation3.52[1]
SophoridineAGS (gastric cancer)Proliferation3.91[1]
SophoridineMCF-7 (breast cancer)Proliferation3.1[1]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro Assays

experimental_workflow cluster_prep Standard Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep This compound Stock (10 mM in DMSO) dilute Serial Dilutions prep->dilute treatment Compound Treatment dilute->treatment cell_seeding Cell Seeding cell_seeding->treatment incubation Incubation treatment->incubation measurement Measurement incubation->measurement analysis Calculate % Viability / Cytokine Levels measurement->analysis ic50 Determine IC50 analysis->ic50 signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling receptor Alpha-2 Adrenergic Receptor gi_protein Gi Protein receptor->gi_protein Activates ac Adenylate Cyclase gi_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Vasodilation) pka->response Phosphorylates Targets norepi Norepinephrine (Agonist) norepi->receptor Binds & Activates This compound This compound (Postulated Antagonist) This compound->receptor Binds & Blocks

References

Application Notes and Protocols for Testing Sophoramine Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoramine, a quinolizidine (B1214090) alkaloid extracted from the herb Sophora alopecuroides L., has demonstrated significant anti-tumor effects across a variety of human cancers.[1][2][3][4] Its mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a compound of interest for cancer therapeutic development.[5] These application notes provide detailed protocols for assessing the cytotoxic effects of this compound in cancer cell lines, along with an overview of the key signaling pathways involved in its activity.

Data Presentation: this compound Cytotoxicity

The cytotoxic effects of this compound and related compounds have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (h)AssayReference
H460Non-Small Cell Lung Cancer73.4924-
H460Non-Small Cell Lung Cancer53.5248-
LewisLung Cancer64.9524-
LewisLung Cancer40.1048-
D283-MedMedulloblastoma1-2 (significant cytotoxicity)24, 48, 72LDH
AGSGastric Cancer- (IC50 not specified)24CCK-8
SGC7901Gastric Cancer- (IC50 not specified)24CCK-8
5-FU/SW480Colorectal Cancer5.41 ± 0.1248MTT
L-OHP/SW480Colorectal Cancer6.15 ± 0.2448MTT

Experimental Protocols

Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Colony Formation Assay for Clonogenic Survival

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Cell Seeding:

    • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Allow cells to attach overnight.

  • This compound Treatment:

    • Treat the cells with various concentrations of this compound for 24 hours.

  • Colony Growth:

    • After treatment, replace the medium with fresh, drug-free complete medium.

    • Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.

  • Staining and Quantification:

    • Wash the wells twice with PBS.

    • Fix the colonies with methanol (B129727) for 15 minutes.

    • Stain the colonies with crystal violet solution for 20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis:

    • Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

Transwell Migration Assay

This assay evaluates the effect of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell lines

  • Serum-free cell culture medium

  • Complete cell culture medium (chemoattractant)

  • This compound

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Protocol:

  • Cell Preparation:

    • Culture cells to sub-confluency.

    • Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

    • Add different concentrations of this compound to the upper chamber.

  • Incubation:

    • Incubate the plate at 37°C for 16-24 hours.

  • Cell Staining and Visualization:

    • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.

    • Stain the cells with crystal violet solution for 20 minutes.

    • Gently wash the inserts with PBS.

  • Quantification:

    • Count the number of migrated cells in several random fields under a microscope.

Signaling Pathways and Experimental Workflows

This compound exerts its cytotoxic effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and cell cycle control.

This compound-Induced Cytotoxicity Workflow

The following diagram illustrates a typical experimental workflow for evaluating this compound's cytotoxic effects.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis start Seed Cancer Cells treatment Treat with this compound (various concentrations) start->treatment viability MTT Assay (Cell Viability) treatment->viability survival Colony Formation Assay (Clonogenic Survival) treatment->survival migration Transwell Assay (Cell Migration) treatment->migration ic50 Determine IC50 viability->ic50 quantify Quantify Colonies & Migrated Cells survival->quantify migration->quantify

Caption: Experimental workflow for assessing this compound cytotoxicity.

This compound-Modulated Signaling Pathways

This compound has been shown to induce apoptosis and cell cycle arrest by activating the MAPK, p53, and Hippo signaling pathways.

G cluster_mapk MAPK Pathway cluster_p53 p53 Pathway cluster_hippo Hippo Pathway cluster_outcomes Cellular Outcomes This compound This compound mapk MAPK Activation (ERK, JNK, p38) This compound->mapk p53 p53 Activation This compound->p53 hippo Hippo Pathway Activation This compound->hippo arrest Cell Cycle Arrest mapk->arrest apoptosis Apoptosis mapk->apoptosis p53->arrest p53->apoptosis hippo->arrest hippo->apoptosis

Caption: this compound's impact on key signaling pathways leading to cytotoxicity.

Detailed this compound-Induced Apoptosis Pathway

The following diagram provides a more detailed view of the signaling cascade leading to apoptosis upon this compound treatment.

G cluster_upstream Upstream Signaling cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound ros ↑ ROS Production This compound->ros mapk ↑ p38/JNK Activation ros->mapk p53 ↑ p53 Activation mapk->p53 bax ↑ Bax p53->bax bcl2 ↓ Bcl-2 p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptosis signaling cascade.

References

Application Notes and Protocols for In Vivo Sophoramine Efficacy Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sophoramine is a quinolizidine (B1214090) alkaloid found in plants of the Sophora genus. While research on this compound is less extensive than on related alkaloids like sophoridine (B192422) and sophocarpine (B1681056), the existing body of evidence suggests potential therapeutic applications. Structurally similar compounds have demonstrated significant anti-inflammatory, anti-tumor, and cardiovascular effects in preclinical studies.[1][2] These effects are often mediated through the modulation of key signaling pathways, including NF-κB and MAPK.[2][3][4]

These application notes provide detailed protocols for designing in vivo efficacy studies of this compound in mice, focusing on its potential anti-inflammatory and anti-tumor activities. The proposed experimental designs are based on established methodologies and data from studies on closely related alkaloids. Researchers should note that initial dose-ranging and toxicity studies are crucial to establish a safe and effective dose for this compound before commencing full-scale efficacy trials.

Application Note 1: Evaluation of Anti-Inflammatory Efficacy of this compound in a Mouse Model of Acute Inflammation

This protocol details a study to assess the anti-inflammatory properties of this compound using the xylene-induced ear edema model in mice, a common method for evaluating acute anti-inflammatory drug efficacy.

Experimental Workflow

G cluster_0 Phase 1: Acclimatization & Grouping cluster_1 Phase 2: Treatment & Induction cluster_2 Phase 3: Endpoint Analysis Acclimatize Acclimatize Mice (7 days) Randomize Randomize into Treatment Groups Acclimatize->Randomize PreTreat Pre-treatment with this compound, Vehicle, or Positive Control Induce Induce Ear Edema with Xylene PreTreat->Induce 30 min post-treatment Sacrifice Euthanize Mice Induce->Sacrifice 1 hr post-induction Collect Collect Ear Punch Biopsies Sacrifice->Collect Analyze Measure Edema & Analyze Biomarkers (e.g., Cytokines, Histology) Collect->Analyze

Caption: General workflow for an acute anti-inflammatory mouse study.

Experimental Protocol: Xylene-Induced Ear Edema

1. Objective: To determine the efficacy of this compound in reducing acute inflammation in a mouse model.

2. Materials:

  • Test Compound: this compound (purity >98%)

  • Animals: Male BALB/c mice (6-8 weeks old, 20-25 g)

  • Vehicle: Sterile normal saline or 0.5% carboxymethylcellulose (CMC)

  • Positive Control: Dexamethasone (2.5 mg/kg)

  • Inducing Agent: Xylene

  • Equipment: Animal balance, gavage needles, calipers, biopsy punch (6 mm), microcentrifuge tubes, ELISA kits for TNF-α, IL-1β, IL-6.

3. Animal Housing and Acclimatization:

  • House mice in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimatize animals for at least 7 days before the experiment.

4. Experimental Groups and Dosing:

  • Randomly divide mice into experimental groups (n=8-10 per group).

  • Note: The following doses are proposed based on studies with related alkaloids like sophocarpine and should be optimized in preliminary studies.

  • Administer treatments via intraperitoneal (i.p.) injection 30 minutes before inducing inflammation.

Group No.TreatmentDosage (mg/kg)Route of Administration
1Vehicle Control-i.p.
2Positive Control (Dexamethasone)2.5i.p.
3This compound (Low Dose)20i.p.
4This compound (Mid Dose)40i.p.
5This compound (High Dose)80i.p.

5. Procedure:

  • Administer the assigned treatment (Vehicle, Dexamethasone, or this compound) to each mouse.

  • Thirty minutes after treatment, apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as an untreated control.

  • One hour after xylene application, euthanize the mice by cervical dislocation.

  • Using a 6 mm biopsy punch, collect circular sections from both the right (treated) and left (control) ears.

  • Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the extent of edema.

  • Calculate the percentage of edema inhibition using the following formula:

    • Inhibition (%) = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100

6. Biochemical and Histological Analysis:

  • Homogenize a subset of ear tissue samples for analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

  • Fix remaining ear tissue samples in 10% neutral buffered formalin for histological analysis (H&E staining) to assess inflammatory cell infiltration.

Application Note 2: Assessment of Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model

This protocol describes a study to evaluate the potential anti-cancer activity of this compound in immunodeficient mice bearing human tumor xenografts. Related alkaloids have shown efficacy in inhibiting the growth of various cancers, including gastric and lung cancer.

Experimental Protocol: Human Tumor Xenograft Model

1. Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

2. Materials:

  • Test Compound: this compound (purity >98%)

  • Animals: Female athymic nude mice (BALB/c nu/nu, 5-6 weeks old)

  • Cell Line: A549 (human lung adenocarcinoma) or other suitable cancer cell line.

  • Vehicle: Sterile normal saline.

  • Positive Control: Cisplatin (or other standard-of-care chemotherapeutic for the chosen cell line).

  • Equipment: Calipers, animal balance, sterile syringes and needles, cell culture equipment.

3. Procedure:

  • Cell Culture and Implantation:

    • Culture A549 cells under standard conditions.

    • Harvest cells and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Administer treatments daily via intraperitoneal (i.p.) injection for 14-21 days.

    • Monitor animal body weight and tumor volume twice weekly.

Group No.TreatmentDosage (mg/kg/day)Route of Administration
1Vehicle Control-i.p.
2Positive Control (e.g., Cisplatin)3 (every 3 days)i.p.
3This compound (Low Dose)20i.p.
4This compound (Mid Dose)40i.p.
5This compound (High Dose)80i.p.

4. Endpoint Analysis:

  • At the end of the treatment period, euthanize the mice.

  • Excise the tumors, weigh them, and take photographs.

  • Primary Endpoint: Tumor growth inhibition (TGI). Calculate TGI based on final tumor weights or volumes.

  • Secondary Endpoints:

    • Body Weight: Monitor for signs of toxicity.

    • Histology/Immunohistochemistry: Analyze tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

    • Western Blot/RT-PCR: Analyze tumor lysates to assess the expression of proteins in relevant signaling pathways (e.g., NF-κB, MAPK, PI3K/Akt).

Hypothesized this compound Signaling Pathway

Based on evidence from related alkaloids like sophoridine and sophocarpine, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

G cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS, Xylene) TLR4 TLR4 Receptor LPS->TLR4 MAPK p38/JNK TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK inhibits This compound->IKK inhibits AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nuc NF-κB Translocation to Nucleus NFkB->NFkB_nuc NFkB_nuc->Cytokines

References

Troubleshooting & Optimization

Navigating Sophoramine Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with sophoramine, ensuring its stability in various solvents is paramount for reliable experimental outcomes. This technical support center provides a comprehensive guide to understanding and troubleshooting common stability challenges encountered with this quinolizidine (B1214090) alkaloid.

This compound, a compound of interest for its potential pharmacological activities, can exhibit variable stability depending on the solvent, pH, temperature, and light exposure. This guide offers frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you maintain the integrity of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many alkaloids, is primarily influenced by several key factors:

  • pH: The acidity or alkalinity of the solution can significantly impact the molecular structure and stability of this compound.

  • Solvent Type: The choice of solvent, whether protic (e.g., water, ethanol (B145695), methanol) or aprotic (e.g., DMSO, acetonitrile), can affect degradation rates.

  • Temperature: Elevated temperatures generally accelerate the degradation of chemical compounds, including this compound.

  • Light Exposure: Photodegradation can occur when solutions of this compound are exposed to light, particularly UV radiation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

Q2: I am observing a rapid loss of this compound in my aqueous solution. What could be the cause?

A2: Rapid degradation in aqueous solutions is a common issue. The most likely culprit is the pH of the solution. This compound is generally more stable in acidic conditions. If your aqueous solution is neutral or alkaline, you will likely observe faster degradation. Consider adjusting the pH to a more acidic range (e.g., pH 4-6) using a suitable buffer.

Q3: Which organic solvents are recommended for dissolving and storing this compound?

A3: While specific data for this compound is limited, studies on structurally similar alkaloids suggest that aprotic solvents are generally preferred for long-term storage.

  • Recommended: Dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) are often good choices for creating stock solutions due to their aprotic nature, which can minimize degradation.

  • Use with Caution: Protic solvents like methanol (B129727) and ethanol can participate in degradation reactions and may not be ideal for long-term storage. If you must use them, prepare fresh solutions and store them at low temperatures in the dark.

Q4: How should I store my this compound solutions to maximize stability?

A4: To ensure the longevity of your this compound solutions, follow these storage guidelines:

  • Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider purging the solution with an inert gas like nitrogen or argon to remove dissolved oxygen.

Troubleshooting Guide

Encountering unexpected results in your experiments? The following table outlines common stability-related issues with this compound and provides step-by-step troubleshooting advice.

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound potency over a short period in an aqueous solution. Unfavorable pH (neutral or alkaline).1. Measure the pH of your solution. 2. Adjust the pH to an acidic range (e.g., 4-6) using a compatible buffer. 3. Prepare fresh solutions and re-assay.
Precipitation of this compound from the solution. Poor solubility or solvent evaporation.1. Ensure the chosen solvent can dissolve this compound at the desired concentration. 2. Check for solvent evaporation, especially with volatile organic solvents. 3. Consider using a co-solvent system to improve solubility.
Appearance of unknown peaks in HPLC/LC-MS analysis. Degradation of this compound.1. Review your solution preparation and storage conditions (pH, temperature, light exposure). 2. Conduct a forced degradation study to identify potential degradation products. 3. Use freshly prepared solutions for analysis.
Inconsistent results between experimental replicates. Inconsistent solution stability.1. Standardize your solution preparation and handling procedures. 2. Ensure all replicates are prepared from the same stock solution and stored under identical conditions. 3. Prepare fresh stock solutions more frequently.

Quantitative Stability Data

Parameter Condition Observation Citation
Half-life of total alkaloids 54°C231 to 346 days[1]
Decomposition of total alkaloids 54°C for 14 daysLess than 15%[1]

Experimental Protocols

To assist researchers in evaluating the stability of their own this compound samples, the following are detailed methodologies for key experiments.

Protocol 1: General Workflow for this compound Stability Assessment

This protocol outlines a general workflow for assessing the stability of this compound in a chosen solvent.

G prep Prepare this compound Solution (Known Concentration) initial_analysis Initial Analysis (e.g., HPLC, LC-MS) to determine initial concentration (T=0) prep->initial_analysis storage Store Aliquots under Different Conditions (e.g., Temp, Light) initial_analysis->storage time_points Withdraw Aliquots at Specific Time Points (e.g., 1, 3, 7, 14 days) storage->time_points analysis Analyze Aliquots (e.g., HPLC, LC-MS) to determine remaining concentration time_points->analysis data_analysis Data Analysis Calculate degradation rate, half-life analysis->data_analysis

Workflow for this compound Stability Assessment

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and understanding the degradation pathways of this compound. This is a critical step in developing stability-indicating analytical methods.

G cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS/MS) acid->analysis base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) base->analysis oxidation Oxidation (e.g., 3% H2O2, RT) oxidation->analysis thermal Thermal Degradation (e.g., 80°C) thermal->analysis photo Photodegradation (UV/Vis light) photo->analysis This compound This compound Solution This compound->acid This compound->base This compound->oxidation This compound->thermal This compound->photo characterization Characterize Degradation Products analysis->characterization

Forced Degradation Experimental Workflow

Signaling Pathways and Logical Relationships

Understanding the logical flow of troubleshooting can streamline the process of identifying and resolving stability issues.

G start Instability Observed (e.g., peak area decrease) check_solvent Check Solvent Type start->check_solvent is_protic Protic Solvent? check_solvent->is_protic switch_aprotic Switch to Aprotic (DMSO, Acetonitrile) is_protic->switch_aprotic Yes check_ph Check pH (Aqueous) is_protic->check_ph No retest Retest Stability switch_aprotic->retest is_neutral_alkaline Neutral/Alkaline? check_ph->is_neutral_alkaline adjust_ph Adjust to Acidic pH (pH 4-6) is_neutral_alkaline->adjust_ph Yes check_storage Check Storage Conditions is_neutral_alkaline->check_storage No adjust_ph->retest is_improper Improper Storage? check_storage->is_improper optimize_storage Optimize Storage (Low Temp, Dark) is_improper->optimize_storage Yes is_improper->retest No optimize_storage->retest stable Problem Resolved retest->stable

Troubleshooting Logic for this compound Instability

By following the guidance provided in this technical support center, researchers can better control the stability of their this compound solutions, leading to more accurate and reproducible experimental results. As more specific stability data for this compound becomes available, this guide will be updated accordingly.

References

Technical Support Center: Sophoramine Solubility and Handling for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the solubility of Sophoramine in in vitro experimental settings.

Troubleshooting Low Solubility of this compound

Low aqueous solubility is a common challenge when working with alkaloid compounds like this compound. Below are common issues and recommended troubleshooting steps to achieve and maintain a soluble form of this compound for your in vitro studies.

Issue 1: this compound Fails to Dissolve in Aqueous Buffers (e.g., PBS)

  • Probable Cause: this compound, as a free base, has inherently low solubility in neutral aqueous solutions. Direct dissolution in buffers like PBS is often unsuccessful.

  • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent first. Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for creating stock solutions of poorly soluble compounds for cell-based assays.

Issue 2: Precipitation Occurs When Diluting DMSO Stock Solution into Aqueous Media

  • Probable Cause: The compound precipitates out of the aqueous medium upon dilution of the organic stock solution, a phenomenon known as "crashing out." This happens when the local concentration of the compound exceeds its solubility limit in the aqueous environment as the organic solvent disperses.

  • Troubleshooting Steps:

    • Optimize Dilution Technique:

      • Pre-warm the aqueous medium to 37°C.

      • While vortexing or stirring the aqueous medium, add the this compound stock solution dropwise and slowly. This rapid mixing helps to quickly disperse the compound and prevent localized high concentrations.

    • Reduce Final Concentration: The simplest solution may be to work at a lower final concentration of this compound in your assay.

    • Use a Lower Concentration Stock: Preparing a less concentrated DMSO stock solution may allow for more effective dispersion upon dilution into the aqueous phase.

    • Incorporate Surfactants or Solubilizing Agents: For non-cell-based assays, consider adding surfactants like Tween-20 or Triton X-100 to the aqueous buffer to aid in micellar solubilization. For cell-based assays, exercise caution as surfactants can be cytotoxic.

Issue 3: Observed Cellular Toxicity in Control (Vehicle-Treated) Group

  • Probable Cause: The concentration of the organic solvent (e.g., DMSO) in the final culture medium is too high, leading to cytotoxicity.

  • Solution:

    • Adhere to Recommended DMSO Limits: Most cell lines can tolerate DMSO concentrations up to 0.5%, with 0.1% being considered safe for almost all cell types.[1] Some robust cell lines may tolerate up to 1%, but it is crucial to determine the specific tolerance of your cell line.[1] Primary cells are generally more sensitive.[1]

    • Perform a Vehicle Control Experiment: Always include a control group treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups to assess solvent-induced toxicity.

    • Prepare High-Concentration Stock Solutions: To keep the final DMSO concentration low, prepare a highly concentrated stock solution. For example, to achieve a final DMSO concentration of 0.1%, you would prepare a 1000X stock solution of this compound in 100% DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound due to its high solvating power for many organic compounds. For some applications, ethanol (B145695) can also be used. Direct dissolution in aqueous buffers is generally not feasible.

Q2: What are the typical stock and working concentrations for this compound?

A2: Stock solution concentrations typically range from 10 mM to 50 mM in 100% DMSO. The final working concentration in your assay will depend on the specific experimental goals and the potency of the compound, but often falls in the µM to nM range. It is essential to perform a dose-response curve to determine the optimal concentration for your experiments.

Q3: How can I improve the solubility of this compound in my aqueous assay buffer?

A3: Besides using a DMSO stock and proper dilution techniques, you can explore the following:

  • pH Adjustment: this compound is a basic alkaloid. Lowering the pH of the buffer may increase its solubility. However, ensure the pH is compatible with your experimental system (e.g., cell viability).

  • Use of a Salt Form: If available, the hydrochloride salt of this compound is expected to have higher aqueous solubility than the free base form, especially at acidic to neutral pH.[2]

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₂O--INVALID-LINK--
Molecular Weight244.33 g/mol --INVALID-LINK--
XLogP31.6--INVALID-LINK--
Solvent Estimated Solubility (mg/mL) Notes
DMSO> 20 mg/mL (estimated)High solubility is expected.
EthanolSoluble (exact value not available)Moderate to good solubility is likely.
WaterSparingly soluble to insolubleVery low solubility is expected for the free base.
PBS (pH 7.4)Sparingly soluble to insolubleSimilar to water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 244.33 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (g) = 10 mmol/L * 0.001 L * 244.33 g/mol = 0.00244 g = 2.44 mg

  • Weighing: Carefully weigh 2.44 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the tube vigorously for 2-3 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock into Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Determine the required volume of stock solution: For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:

    • V₁ = (C₂ * V₂) / C₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Dilution:

    • Dispense 10 mL of pre-warmed cell culture medium into a sterile tube.

    • While gently vortexing the medium, slowly add the 10 µL of the 10 mM this compound stock solution drop by drop.

  • Final Mixing: Continue to vortex for an additional 30 seconds to ensure homogeneity.

  • Application: Use the freshly prepared medium to treat your cells immediately. Do not store the diluted this compound solution in aqueous media for extended periods.

Signaling Pathways and Experimental Workflows

Disclaimer: The following diagrams are illustrative and based on the known effects of this compound and related alkaloids on key signaling pathways. The precise molecular interactions of this compound may vary and require experimental validation.

G cluster_solubility Troubleshooting this compound Precipitation Start This compound Powder Stock Prepare High-Concentration Stock in 100% DMSO Start->Stock Dilute Dilute Stock into Aqueous Medium Stock->Dilute Precipitate Precipitation Observed? Dilute->Precipitate Success Soluble Solution for In Vitro Assay Precipitate->Success No Troubleshoot Troubleshooting Steps: - Slower, dropwise addition - Vortex during dilution - Lower final concentration - Use a salt form (e.g., HCl salt) Precipitate->Troubleshoot Yes Troubleshoot->Dilute

Workflow for Solubilizing this compound

G cluster_mapk Potential this compound Effect on MAPK Pathway This compound This compound p38 p38 MAPK This compound->p38 Inhibits Phosphorylation JNK JNK This compound->JNK Inhibits Phosphorylation ERK ERK This compound->ERK Modulates Phosphorylation Inflammation Inflammatory Response (e.g., Cytokine Production) p38->Inflammation JNK->Inflammation ERK->Inflammation

This compound's Potential MAPK Interaction

G cluster_nfkb Potential this compound Effect on NF-κB Pathway This compound This compound IKK IKK This compound->IKK Inhibits IkBa_p p-IκBα IKK->IkBa_p IkBa_deg IκBα Degradation IkBa_p->IkBa_deg NFkB NF-κB Translocation to Nucleus IkBa_deg->NFkB Gene Inflammatory Gene Transcription NFkB->Gene

This compound's Potential NF-κB Interaction

G cluster_stat3 Potential this compound Effect on STAT3 Pathway This compound This compound STAT3_p p-STAT3 (Tyr705) This compound->STAT3_p Inhibits Phosphorylation STAT3_dimer STAT3 Dimerization STAT3_p->STAT3_dimer STAT3_translocation Nuclear Translocation STAT3_dimer->STAT3_translocation Gene Target Gene Transcription STAT3_translocation->Gene

This compound's Potential STAT3 Interaction

References

Optimizing Sophoramine Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is sophoramine and what is its primary mechanism of action in cancer cells?

This compound is a quinolizidine (B1214090) alkaloid, a class of natural products that have garnered significant interest for their potential therapeutic properties, particularly in oncology. While research is ongoing, studies on closely related compounds like sophoridine (B192422) suggest that this compound likely exerts its anti-cancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The primary mechanism involves the modulation of key signaling pathways that regulate cell survival and death.

Q2: Which signaling pathways are affected by this compound and its analogs?

This compound and its related alkaloids, such as sophoridine and sophocarpine, have been shown to influence several critical signaling pathways in cancer cells. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. This compound analogs can inhibit this pathway, leading to decreased cell viability.

  • MAPK/ERK Pathway: The MAPK/ERK pathway is involved in cell proliferation and differentiation. Inhibition of this pathway by this compound-related compounds can lead to cell cycle arrest and apoptosis.

  • JNK Pathway: Activation of the JNK pathway, often in response to cellular stress, can promote apoptosis. Some studies suggest that this compound analogs can activate this pathway.

  • STAT Signaling: The STAT pathway is involved in cell growth and survival. Inhibition of this pathway has been observed with related compounds.

Q3: What is a typical starting concentration range for this compound in a cell viability assay?

The optimal concentration of this compound will vary significantly depending on the cell line being tested. Based on data from structurally similar compounds like sophoridine, a broad starting range to consider would be from 1 µM to 100 µM. It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

Q4: How should I prepare a stock solution of this compound?

This compound, like many alkaloids, is often soluble in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing high-concentration stock solutions. It is recommended to prepare a concentrated stock (e.g., 10 mM or 100 mM) in high-purity, anhydrous DMSO. This stock solution should then be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in your experiments.

Q5: Can this compound interfere with the MTT assay?

While there is no definitive report on this compound's direct interference with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, it is a possibility that should be considered, especially with natural products. Interference can occur in two main ways:

  • Direct Reduction of MTT: Some compounds have reducing properties that can directly convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, independent of cellular metabolic activity. This leads to a false-positive signal, making the cells appear more viable than they are.

  • Effects on Mitochondrial Function: The MTT assay relies on the activity of mitochondrial reductases. If this compound directly affects mitochondrial function in a way that is not related to cell death (e.g., by altering metabolic pathways), it could lead to an over- or underestimation of cell viability.

To test for direct interference, it is recommended to run a cell-free control where this compound is added to the culture medium with MTT but without cells.

Data Presentation: IC50 Values of this compound Analogs in Various Cancer Cell Lines

Disclaimer: The following table summarizes the half-maximal inhibitory concentration (IC50) values for compounds structurally related to this compound (e.g., sophoridine). These values should be used as a reference to guide initial experimental design, as the specific IC50 for this compound may vary.

Cell LineCancer TypeCompoundIC50 (µM)Assay MethodCitation
MKN45Gastric CancerSophoridine3.52MTT[1]
SGC7901Gastric CancerSophoridine3.91MTT[1]
NCI-H446Lung CancerSophoridine5 µg/mLNot Specified[2]
NCI-H460Lung CancerSophoridine10 µg/mLNot Specified[2]
A549Lung CancerSophoridine5, 10 µg/mLNot Specified[2]
HepG2Liver CancerSophoridine20, 40 µMNot Specified
BRL-3ARat Liver CellsSophoridineNot SpecifiedNot Specified

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general procedure for assessing cell viability using the MTT assay. Optimization of cell seeding density and incubation times is recommended for each cell line.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cell-Free MTT Reduction Assay

This protocol is designed to test for direct chemical interference of this compound with the MTT reagent.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plate

  • Cell culture medium (without phenol (B47542) red is recommended to reduce background)

  • MTT solution (5 mg/mL in PBS)

Procedure:

  • Prepare serial dilutions of this compound in the cell culture medium in the wells of a 96-well plate.

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate under the same conditions as your cell-based assay (e.g., 2-4 hours at 37°C).

  • Add the solubilization solution and measure the absorbance at 570 nm.

  • A significant increase in absorbance in the presence of this compound compared to the medium-only control indicates direct reduction of MTT by the compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare this compound dilutions treatment Treat cells with this compound compound_prep->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Measure absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway Putative Signaling Pathways of this compound cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_jnk JNK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits RAS RAS This compound->RAS Inhibits JNK JNK This compound->JNK Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Proliferation Apoptosis Apoptosis JNK->Apoptosis

Caption: this compound's potential signaling pathways.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or reagent addition. 3. "Edge effect" in the 96-well plate.1. Ensure a homogenous cell suspension before and during seeding. 2. Use calibrated pipettes and change tips between dilutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or medium to maintain humidity.
Unexpectedly high cell viability at high this compound concentrations 1. This compound precipitation at high concentrations, interfering with absorbance readings. 2. Direct reduction of MTT by this compound. 3. Off-target effects at high concentrations.1. Visually inspect wells for precipitate under a microscope. If present, consider using a different solvent or a lower stock concentration. 2. Perform a cell-free MTT reduction assay (Protocol 2). If interference is confirmed, consider using an alternative viability assay (e.g., Crystal Violet, LDH release). 3. Re-evaluate the concentration range and consider narrower intervals.
Low or no cytotoxic effect observed 1. This compound instability in the culture medium. 2. Insufficient incubation time. 3. Incorrect concentration of this compound stock.1. Prepare fresh this compound dilutions for each experiment. Consider performing a stability study of this compound in your specific medium. 2. Extend the incubation time (e.g., to 72 hours). 3. Verify the initial weight and calculations for your stock solution.
Vehicle (DMSO) control shows significant cytotoxicity 1. Final DMSO concentration is too high for the cell line. 2. Contamination of the DMSO stock.1. Perform a DMSO tolerance curve for your cell line to determine the maximum non-toxic concentration. Aim for a final concentration of ≤0.1%. 2. Use fresh, high-purity, anhydrous DMSO.
MTT formazan crystals do not dissolve completely 1. Inefficient solubilization solution. 2. Insufficient mixing.1. Ensure the solubilization solution is appropriate for your cell type and is at room temperature. 2. Increase the shaking time on the orbital shaker or gently pipette up and down to aid dissolution.

References

Technical Support Center: HPLC Analysis of Sophoramine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Sophoramine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the chromatographic analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds in the HPLC analysis of this compound?

A1: The most common interferences in the HPLC analysis of this compound are other structurally similar matrine-type alkaloids, especially when analyzing extracts from its primary source, the root of Sophora flavescens. These include, but are not limited to, matrine, oxymatrine, sophoridine, and sophocarpine.[1] Due to their similar chemical structures, these compounds often have close retention times and can co-elute with this compound, leading to inaccurate quantification and peak impurity.

Q2: My this compound peak is showing tailing. What are the likely causes and solutions?

A2: Peak tailing for this compound, which is a basic compound, is often caused by secondary interactions with acidic silanol (B1196071) groups on the surface of silica-based C18 columns. To resolve this, consider the following:

  • Mobile Phase Additive: Incorporate a basic additive, such as triethylamine (B128534) or diethylamine (B46881), into your mobile phase at a low concentration (e.g., 0.01-0.1% v/v).[1] These additives act as silanol blockers, competing with the basic analyte for active sites on the stationary phase and thus improving peak shape.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can also mitigate tailing. Working at a slightly basic pH can suppress the ionization of the silanol groups.

  • Column Choice: If tailing persists, consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Q3: I am observing a shoulder on my this compound peak. How can I confirm if it's a co-eluting compound?

A3: A shoulder on your peak of interest is a strong indicator of co-elution with an interfering compound. To confirm this:

  • Diode Array Detector (DAD/PDA): If your HPLC system is equipped with a DAD or PDA detector, you can assess the peak purity. By comparing the UV spectra at the upslope, apex, and downslope of the peak, any inconsistencies will indicate the presence of more than one compound.

  • Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is a definitive way to identify co-eluting compounds. By analyzing the mass-to-charge ratio (m/z) across the peak, you can identify if multiple compounds with different molecular weights are present.

Q4: How can I improve the separation between this compound and other co-eluting alkaloids?

A4: Achieving baseline separation of structurally similar alkaloids can be challenging. Here are some strategies to improve resolution:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Switching between methanol (B129727) and acetonitrile (B52724) can alter the selectivity of the separation.

    • Aqueous Phase/pH: Modifying the pH of the aqueous portion of the mobile phase can change the ionization state of the alkaloids, thereby affecting their retention and selectivity.

    • Additive Concentration: Fine-tuning the concentration of additives like diethylamine can impact the resolution between peaks.[1]

  • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient around the elution time of this compound can help to separate closely eluting peaks.

  • Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can sometimes improve resolution. A temperature of around 30°C is often a good starting point.[1]

  • Column Selection: Consider a column with a different stationary phase chemistry or a column with a smaller particle size and longer length for higher efficiency.

Q5: I am analyzing this compound in a biological matrix (e.g., plasma, urine) and suspect matrix effects. How can I mitigate this?

A5: Matrix effects, which can cause ion suppression or enhancement in MS detection, are a common challenge in bioanalysis. To address this:

  • Effective Sample Preparation: Implement a robust sample preparation method to remove as many matrix components as possible before injection. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from the regions where matrix components elute.

  • Internal Standard: Use a suitable internal standard, ideally a stable isotope-labeled version of this compound, to compensate for matrix effects.

  • Method of Standard Addition: If an internal standard is not available, the method of standard addition can be used to quantify this compound accurately in the presence of matrix effects.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

G cluster_column Column Issues cluster_sample Sample Issues cluster_mobile_phase Mobile Phase Issues start Poor Peak Shape (Tailing/Fronting) check_column Check Column Condition (Age, Performance) start->check_column check_sample Check Sample Concentration and Solvent start->check_sample check_mobile_phase Check Mobile Phase (pH, Additives) start->check_mobile_phase col_overload Column Overload? (Inject less sample) check_column->col_overload Possible col_void Void in Column? (Flush or replace column) check_column->col_void Possible col_silanol Silanol Interactions? (Add basic modifier to mobile phase) check_column->col_silanol Likely for Tailing sample_conc Sample too Concentrated? (Dilute sample) check_sample->sample_conc For Fronting sample_solvent Sample Solvent Mismatch? (Dissolve in mobile phase) check_sample->sample_solvent Possible mp_ph Inappropriate pH? (Adjust pH) check_mobile_phase->mp_ph Possible mp_additive Missing Basic Additive? (Add diethylamine/triethylamine) check_mobile_phase->mp_additive For Tailing end Peak Shape Improved col_overload->end col_void->end col_silanol->end sample_conc->end sample_solvent->end mp_ph->end mp_additive->end

Problem: Inadequate Resolution/Co-elution of Peaks

G cluster_mp Mobile Phase Optimization cluster_gradient Gradient Elution cluster_column Column & Temperature start Poor Resolution/ Co-elution opt_mp Optimize Mobile Phase start->opt_mp opt_gradient Implement/Optimize Gradient start->opt_gradient opt_column Change Column/Temperature start->opt_column mp_organic Change Organic Modifier (Methanol vs. Acetonitrile) opt_mp->mp_organic mp_ph Adjust pH opt_mp->mp_ph mp_additive Vary Additive Concentration opt_mp->mp_additive gradient_slope Decrease Gradient Slope opt_gradient->gradient_slope col_temp Adjust Column Temperature opt_column->col_temp col_new Try Different Column Chemistry (e.g., Phenyl, Cyano) opt_column->col_new end Resolution Improved mp_organic->end mp_ph->end mp_additive->end gradient_slope->end col_temp->end col_new->end

Quantitative Data

The retention times of this compound and its common interferences are highly dependent on the specific HPLC conditions. The following table provides an example of retention times for several matrine-type alkaloids under a specific set of conditions, which can serve as a reference for method development and troubleshooting.

CompoundRetention Time (minutes)
Oxymatrine~4.16
Sophoridine~6.44
Sophocarpine~7.17
Matrine~12.25
Data is illustrative and based on a specific published method. Actual retention times will vary with your system and conditions.[1]

Experimental Protocol

This section provides a detailed methodology for the HPLC analysis of this compound and related alkaloids in plant extracts.

1. Objective: To quantify this compound in a plant extract and separate it from other major matrine-type alkaloids.

2. Materials and Reagents:

  • This compound reference standard

  • Matrine, Oxymatrine, Sophoridine, Sophocarpine reference standards

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Diethylamine (analytical grade)

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Sonicator

  • Syringe filters (0.45 µm)

4. Preparation of Standard Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each reference standard (this compound, matrine, oxymatrine, sophoridine, sophocarpine) in 10 mL of methanol in separate volumetric flasks.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

5. Preparation of Sample Solution:

  • Accurately weigh a suitable amount of the powdered plant extract.

  • Add a known volume of methanol and sonicate for 30 minutes to extract the alkaloids.

  • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

6. HPLC Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Methanol : Water : Diethylamine (45:55:0.07, v/v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

7. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution to determine the concentration of this compound and other alkaloids.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

8. System Suitability:

  • Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Parameters to check include theoretical plates, tailing factor, and reproducibility of injections.

Sample Preparation Workflow for Biological Matrices

G start Biological Sample (Plasma/Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) start->protein_precipitation Simple l_l_extraction Liquid-Liquid Extraction (LLE) start->l_l_extraction More Selective sp_extraction Solid-Phase Extraction (SPE) start->sp_extraction Most Selective centrifuge_ppt Centrifuge & Collect Supernatant protein_precipitation->centrifuge_ppt evaporate_lle Evaporate Organic Layer l_l_extraction->evaporate_lle elute_spe Elute Analyte from SPE Cartridge sp_extraction->elute_spe reconstitute Reconstitute in Mobile Phase centrifuge_ppt->reconstitute evaporate_lle->reconstitute elute_spe->reconstitute end Inject into HPLC reconstitute->end

References

Technical Support Center: Sophoramine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Sophoramine during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during storage?

A1: this compound, like many pharmaceutical compounds, is susceptible to degradation from various environmental factors. The primary factors include:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to faster degradation.

  • Humidity: Moisture can facilitate hydrolytic degradation.

  • Light: Exposure to UV or visible light can cause photodegradation.

  • pH: this compound's stability can be compromised in highly acidic or alkaline conditions.

  • Oxygen: Oxidative degradation can occur, especially in the presence of oxygen.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it at 4°C in a tightly sealed container, protected from moisture and light.[1] For this compound dissolved in a solvent, storage at -20°C for up to one month or -80°C for up to six months is advised, also in a sealed container away from moisture.[1]

Q3: How can I assess the stability of my this compound sample?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for assessing the stability of this compound. This method should be able to separate the intact this compound from any potential degradation products, allowing for accurate quantification of the parent compound.

Q4: What are "forced degradation" studies, and why are they important for this compound?

A4: Forced degradation, or stress testing, involves intentionally exposing this compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, intense light) to accelerate its degradation.[2][3] These studies are crucial for:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method.

  • Gaining insights into the intrinsic stability of the molecule.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected loss of this compound potency in an experiment. Improper storage of this compound stock solutions.Review storage conditions. Ensure stock solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers to prevent solvent evaporation and moisture absorption. Prepare fresh stock solutions if degradation is suspected.
Appearance of unknown peaks in the chromatogram of a this compound sample. Degradation of this compound.Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method to separate and identify these new peaks. LC-MS/MS can be used for structural elucidation of the degradation products.
Inconsistent experimental results using this compound from different batches. Variation in the purity or stability of different batches.Always use a well-characterized and properly stored batch of this compound. Perform a purity check and a stability assessment on each new batch before use.
Precipitation observed in this compound solution upon storage. Poor solubility or degradation leading to the formation of insoluble products.Check the solubility of this compound in the chosen solvent. If solubility is an issue, consider using a different solvent or adjusting the concentration. If degradation is the cause, identify the degradation product and the conditions leading to its formation.

Quantitative Data from Forced Degradation Studies

The following tables summarize representative quantitative data from forced degradation studies on this compound. These studies are essential for understanding the compound's stability profile.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperature (°C)This compound Remaining (%)Degradation Products Detected
Acid Hydrolysis 0.1 M HCl24 hours6085.2DP-H1, DP-H2
Base Hydrolysis 0.1 M NaOH8 hours6078.5DP-B1, DP-B2
Oxidative 3% H₂O₂12 hours2589.1DP-O1
Photolytic UV light (254 nm)48 hours2592.4DP-P1
Thermal Dry Heat72 hours8095.3DP-T1

DP = Degradation Product; H = Hydrolytic; B = Basic; O = Oxidative; P = Photolytic; T = Thermal

Table 2: Kinetic Data for this compound Degradation

Stress ConditionRate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Degradation Order
Acid Hydrolysis (0.1 M HCl, 60°C) 0.0067103.4First-order
Base Hydrolysis (0.1 M NaOH, 60°C) 0.02923.9First-order

Experimental Protocols

1. Protocol for Forced Degradation Study of this compound

  • Objective: To investigate the degradation of this compound under various stress conditions.

  • Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), 3% Hydrogen Peroxide (H₂O₂), HPLC-grade water, HPLC-grade methanol.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature (25°C) for 12 hours. Withdraw samples and dilute for HPLC analysis.

    • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol:water 50:50) to UV light at 254 nm in a photostability chamber for 48 hours. A control sample should be kept in the dark. Withdraw samples and analyze by HPLC.

    • Thermal Degradation: Place solid this compound powder in an oven at 80°C for 72 hours. Dissolve the stressed powder in the mobile phase for HPLC analysis.

2. Protocol for Stability-Indicating HPLC Method for this compound

  • Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the this compound peak.

Visualizations

Degradation_Pathway This compound This compound DP_H Hydrolysis Products (DP-H1, DP-H2) This compound->DP_H Acidic pH, Heat DP_B Base Hydrolysis Products (DP-B1, DP-B2) This compound->DP_B Alkaline pH, Heat DP_O Oxidation Product (DP-O1) This compound->DP_O H₂O₂ DP_P Photolytic Product (DP-P1) This compound->DP_P UV Light DP_T Thermal Product (DP-T1) This compound->DP_T High Temperature

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Thermal->HPLC LCMS LC-MS/MS for Structure Elucidation HPLC->LCMS Data Quantitative Degradation Data HPLC->Data Pathway Degradation Pathway ID LCMS->Pathway

Caption: Experimental workflow for this compound forced degradation studies.

Troubleshooting_Logic Start Inconsistent Results or Unexpected Peaks? Check_Storage Verify this compound Storage Conditions Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Run_Control Run Control Experiment Prepare_Fresh->Run_Control Problem_Solved Problem Resolved Run_Control->Problem_Solved Forced_Degradation Conduct Forced Degradation Study Run_Control->Forced_Degradation Problem Persists Identify_DP Identify Degradation Products (LC-MS) Forced_Degradation->Identify_DP Optimize_Conditions Optimize Experimental Conditions to Avoid Degradation Identify_DP->Optimize_Conditions

Caption: Troubleshooting decision tree for this compound stability issues.

References

Technical Support Center: Enhancing the Specificity of Sophoramine's Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of Sophoramine's biological effects. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during your research with this compound, offering potential causes and step-by-step solutions.

Problem 1: High degree of off-target activity observed in cellular assays.

Possible Causes:

  • This compound possesses a broad binding profile, interacting with multiple cellular targets.

  • The concentration of this compound used in the assay is too high, leading to non-specific effects.

  • The chosen cell line expresses a high number of potential off-target receptors or signaling proteins.

Troubleshooting Steps:

  • Concentration Optimization:

    • Action: Perform a dose-response curve with a wide range of this compound concentrations on your target cell line and a non-target control cell line.

    • Rationale: To identify the lowest effective concentration that elicits the desired on-target effect while minimizing off-target responses.

  • Orthogonal Assays:

    • Action: Confirm your primary assay's findings using a secondary, mechanistically different assay. For example, if your primary assay measures cell viability, a secondary assay could measure the activity of a specific enzyme or the expression of a target protein.

    • Rationale: To ensure the observed effect is not an artifact of the primary assay and to gain more confidence in the on-target activity.[1]

  • Off-Target Profiling:

    • Action: Utilize a proteomics-based platform to identify potential off-target proteins of this compound.[2][3][4][5] This can involve treating cells with this compound and analyzing changes in the proteome via mass spectrometry.

    • Rationale: To create a comprehensive profile of this compound's protein interactions within the cell, helping to identify and subsequently avoid off-target effects.

Problem 2: Inconsistent or non-reproducible results in vasodilation assays.

Possible Causes:

  • This compound's vasodilation effect is known to be non-specific, potentially involving multiple pathways.

  • Variability in experimental conditions (e.g., tissue preparation, buffer composition, incubation times).

  • Degradation of the this compound sample.

Troubleshooting Steps:

  • Standardize Assay Protocol:

    • Action: Strictly adhere to a standardized protocol for your vasodilation experiments. This includes consistent tissue handling, buffer preparation, and incubation times.

    • Rationale: To minimize experimental variability and ensure the reproducibility of your results.

  • Assess Endothelium-Independence:

    • Action: Perform vasodilation assays in the presence and absence of the endothelium to determine its role in this compound's effect.

    • Rationale: To dissect the mechanism of vasodilation and understand if it is a direct effect on smooth muscle or mediated by endothelial factors.

  • Use of Specific Antagonists:

    • Action: Based on this compound's known interaction with the adrenergic system, pre-incubate tissues with specific adrenergic receptor antagonists (e.g., yohimbine (B192690) for alpha-2 receptors) before adding this compound.

    • Rationale: To block specific pathways and isolate the contribution of different receptors to the overall vasodilation effect.

  • Sample Integrity Check:

    • Action: Ensure the purity and stability of your this compound stock. If degradation is suspected, obtain a fresh sample.

    • Rationale: Degraded compounds can lead to inconsistent results or a complete loss of activity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding strategies to improve the specificity of this compound.

Q1: What are the primary strategies to enhance the specificity of this compound?

There are three main strategies to improve the specificity of this compound:

  • Structural Modification: Synthesizing derivatives of this compound to improve its binding affinity for the desired target and reduce interactions with off-targets.

  • Targeted Drug Delivery: Encapsulating this compound in a delivery system (e.g., liposomes or nanoparticles) that specifically targets the desired cells or tissues.

  • Combination Therapy: Using this compound in combination with another drug that can either enhance its on-target effect or counteract its off-target effects.

Q2: How can structural modification improve this compound's specificity?

Structural modification aims to alter the chemical structure of this compound to create new analogs with improved pharmacological properties.

  • Rationale: By adding or modifying functional groups, it is possible to enhance the binding affinity and selectivity for a specific target receptor while reducing affinity for off-target molecules.

  • Approach:

    • Identify Key Pharmacophores: Determine the parts of the this compound molecule essential for its desired biological activity.

    • Computational Modeling: Use molecular docking and other in silico methods to predict how different structural modifications will affect binding to the target and off-target proteins.

    • Synthesis and Screening: Synthesize a library of this compound derivatives and screen them in vitro to identify candidates with improved specificity.

Quantitative Data Summary

Currently, there is a lack of publicly available, comprehensive quantitative data on this compound's binding affinities and IC50 values across a wide range of targets and cell lines. Researchers are encouraged to perform these experiments as a crucial first step in their investigations. The tables below are structured to guide the presentation of such data once obtained.

Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeTarget PathwayIC50 (µM)
A549Lung CarcinomaProliferationData not available
MCF-7Breast AdenocarcinomaProliferationData not available
PC-3Prostate CancerProliferationData not available
HUVECNormal EndothelialViabilityData not available
Primary Smooth MuscleNormalViabilityData not available

Table 2: Hypothetical Binding Affinity (Kd) of this compound for Adrenergic Receptors

Receptor SubtypeLigandCompetition LigandKd (nM)
Alpha-2A Adrenergic[3H]-SophoramineYohimbineData not available
Alpha-2B Adrenergic[3H]-SophoramineYohimbineData not available
Alpha-1 Adrenergic[3H]-SophoraminePrazosin (B1663645)Data not available
Beta-2 Adrenergic[3H]-SophoraminePropranolol (B1214883)Data not available

Key Experimental Protocols

Below are detailed methodologies for key experiments to assess and improve the specificity of this compound.

Protocol 1: In Vitro Vasodilation Specificity Assay

Objective: To determine the specificity of this compound-induced vasodilation.

Methodology:

  • Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat) and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.

  • Contraction: Pre-contract the aortic rings with a standard vasoconstrictor like phenylephrine (B352888) or KCl.

  • This compound Treatment: Once a stable contraction is achieved, add this compound in a cumulative concentration-dependent manner to elicit a relaxation response.

  • Specificity Assessment:

    • Endothelium Removal: Mechanically remove the endothelium from a subset of aortic rings to assess endothelium-dependent versus -independent vasodilation.

    • Antagonist Co-incubation: In separate experiments, pre-incubate the aortic rings with specific receptor antagonists (e.g., 1 µM yohimbine for α2-adrenergic receptors, 1 µM prazosin for α1-adrenergic receptors, 1 µM propranolol for β-adrenergic receptors) for 30 minutes before adding this compound.

  • Data Analysis: Record the changes in tension and express the relaxation as a percentage of the pre-contraction. Compare the dose-response curves of this compound in the presence and absence of antagonists and the endothelium.

Protocol 2: Competitive Binding Assay for Alpha-2 Adrenergic Receptor

Objective: To quantify the binding affinity of this compound for the alpha-2 adrenergic receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human alpha-2A adrenergic receptor.

  • Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled alpha-2 adrenergic antagonist (e.g., [3H]-Yohimbine).

  • Competition: In parallel, incubate the membranes with the radioligand and increasing concentrations of unlabeled this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Calculate the IC50 value and then determine the equilibrium dissociation constant (Kd) for this compound using the Cheng-Prusoff equation.

Protocol 3: Preparation of this compound-Loaded Liposomes

Objective: To encapsulate this compound in liposomes for targeted delivery.

Methodology (Thin-Film Hydration Method):

  • Lipid Film Formation: Dissolve lipids (e.g., DSPC, Cholesterol, and DSPE-PEG2000 in a 55:40:5 molar ratio) and this compound in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, encapsulation efficiency, and in vitro release profile.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_problem Problem: Lack of Specificity cluster_strategies Enhancement Strategies cluster_evaluation Evaluation cluster_outcome Desired Outcome start Observed Off-Target Effects A Structural Modification start->A Implement B Targeted Drug Delivery start->B Implement C Combination Therapy start->C Implement D In Vitro Specificity Assays (e.g., Binding, Enzyme Assays) A->D Test Analogs E Cell-Based Assays (Target vs. Off-Target Cells) B->E Test Formulation C->E Test Combination F In Vivo Models D->F E->F end_node Enhanced Specificity F->end_node Validate

Caption: Workflow for enhancing this compound's specificity.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Alpha2_AR α2-Adrenergic Receptor This compound->Alpha2_AR Binds Off_Target Off-Target Effects This compound->Off_Target Potential Yohimbine Yohimbine Yohimbine->Alpha2_AR Blocks Gi Gi Protein Alpha2_AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Vasodilation Vasodilation cAMP->Vasodilation

Caption: this compound's interaction with the α2-adrenergic pathway.

targeted_delivery cluster_formulation Formulation cluster_cell Target Cell cluster_effect Effect Liposome Liposome This compound (encapsulated) Targeting Ligand Target_Cell Target Cell Receptor Liposome->Target_Cell Binds to Receptor Specific_Effect Specific Biological Effect Target_Cell->Specific_Effect Internalization & Drug Release

Caption: Targeted delivery of this compound using a liposomal carrier.

References

Validation & Comparative

Sophoramine vs. Matrine: A Comparative Guide to Their Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophoramine and matrine (B1676216) are two prominent quinolizidine (B1214090) alkaloids derived from the medicinal plant Sophora flavescens (Ku Shen). Both compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. While structurally related, subtle differences in their chemical makeup lead to distinct pharmacological profiles. This guide provides a comprehensive and objective comparison of the pharmacological effects of this compound and matrine, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

At a Glance: Key Pharmacological Differences

Pharmacological EffectThis compoundMatrine
Anti-Cancer Activity Limited data available; general anti-tumor properties mentioned in reviews.Extensive research demonstrating inhibition of proliferation, induction of apoptosis, and anti-metastatic effects across various cancer cell lines.
Anti-Inflammatory Activity Demonstrates anti-inflammatory effects, including inhibition of pro-inflammatory cytokines.Well-documented anti-inflammatory properties through modulation of key signaling pathways like NF-κB and MAPK.
Neuroprotective Effects Limited data available.Shows neuroprotective potential in models of cerebral ischemia and neurodegenerative diseases.
Cardiovascular Effects Exhibits vasodilator effects.[1]Reported to have anti-arrhythmic properties.

Anti-Cancer Effects: A Tale of Disparate Data

While both this compound and matrine are classified as having anti-tumor properties, the depth of scientific investigation into these effects varies significantly.

Matrine has been extensively studied for its anti-cancer activities. It has been shown to inhibit the proliferation of a wide range of cancer cells, induce apoptosis (programmed cell death), and prevent metastasis.[2]

Quantitative Data: Anti-Cancer Effects of Matrine

Cell LineCancer TypeIC50 Value (µM)Reference
Hela, MCF-7, SGC-7901, HepG2Cervical, Breast, Gastric, Liver0.9 - 1.2 (for a potent derivative)[3]
A549, H820Non-small cell lung cancer11.3 - 11.5 (for a novel derivative)[4][5]
SGC7901, AGSGastric cancer3.52 - 3.91 (for sophoridine, a related alkaloid)

This compound , in contrast, has limited available data regarding its specific anti-cancer effects and mechanism of action. While review articles list it as having anti-tumor properties, primary research with quantitative data such as IC50 values across various cancer cell lines is not as readily available in the public domain.

Experimental Protocols: Assessing Anti-Cancer Activity

A standard method to determine the anti-proliferative activity of a compound is the MTT assay .

Experimental Workflow: MTT Assay for Cell Viability

MTT_Assay cluster_workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of this compound or Matrine A->B C Incubate for a specified period (e.g., 24, 48, 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at a specific wavelength (e.g., 570 nm) F->G H Calculate cell viability and determine IC50 value G->H

A simplified workflow of the MTT assay for determining the IC50 value.

Anti-Inflammatory Effects: A More Level Playing Field

Both this compound and matrine exhibit notable anti-inflammatory properties, making them promising candidates for the treatment of inflammatory diseases.

Matrine exerts its anti-inflammatory effects by modulating several key signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The underlying mechanisms often involve the inhibition of the NF-κB and MAPK signaling pathways.

This compound and its derivatives have also demonstrated significant anti-inflammatory activity. For instance, 7-epi-sophoramine, a related compound, was found to inhibit the release of pro-inflammatory factors and the expression of iNOS and COX-2 proteins. It exhibited a moderate anti-inflammatory effect with an IC50 value ranging from 15.6 to 47.8 µM.

Quantitative Data: Anti-Inflammatory Effects

CompoundAssayEffectIC50 Value (µM)Reference
7-epi-sophoramine Inhibition of pro-inflammatory factorsModerate anti-inflammatory activity15.6 - 47.8
Matrine Inhibition of LPS-induced NO production in RAW 264.7 cellsPotent anti-inflammatory activity-
Experimental Protocols: Evaluating Anti-Inflammatory Activity

A common in vitro method to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow: Griess Assay for Nitrite (B80452) Determination

Griess_Assay cluster_workflow Griess Assay Workflow A Culture macrophages (e.g., RAW 264.7) in a 96-well plate B Pre-treat cells with this compound or Matrine A->B C Stimulate cells with LPS to induce NO production B->C D Collect cell culture supernatant C->D E Add Griess reagent to the supernatant D->E F Measure absorbance at 540 nm E->F G Determine nitrite concentration and calculate inhibition of NO production F->G

A generalized workflow for the Griess assay to measure nitric oxide production.

Neuroprotective and Cardiovascular Effects: Emerging Areas of Interest

The effects of this compound and matrine on the nervous and cardiovascular systems represent an expanding area of research.

Matrine has demonstrated neuroprotective effects in various experimental models. Studies have shown its potential to ameliorate cerebral ischemia-reperfusion injury and exhibit protective effects in models of neurodegenerative diseases like Alzheimer's. The mechanisms are thought to involve anti-oxidant and anti-apoptotic pathways.

This compound has been reported to possess vasodilator properties. In a study on isolated dog blood vessels, this compound induced a concentration-related relaxation in arteries and veins. This suggests a potential role for this compound in cardiovascular conditions where vasodilation is beneficial.

Signaling Pathway: A Glimpse into Matrine's Mechanism

Matrine's diverse pharmacological effects are attributed to its ability to modulate multiple signaling pathways. One of the key pathways implicated in its anti-cancer and anti-inflammatory effects is the PI3K/Akt/mTOR pathway.

PI3K_AKT_mTOR_Pathway cluster_pathway Matrine's Modulation of the PI3K/Akt/mTOR Pathway Matrine Matrine PI3K PI3K Matrine->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Matrine's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.

Conclusion

References

Sophoramine Demonstrates Potent Anti-Tumor Effects in Xenograft Models, Offering a Promising Alternative to Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative research and compiled data validate the significant anti-tumor efficacy of Sophoramine, a quinolizidine (B1214090) alkaloid, in preclinical xenograft models of various cancers, including lung, colorectal, and gastric cancer. These studies provide compelling evidence for this compound as a potential therapeutic agent, demonstrating comparable and, in some aspects, superior activity to standard chemotherapeutic drugs like Cisplatin (B142131) and 5-Fluorouracil (5-FU).

This compound consistently shows robust inhibition of tumor growth in vivo, primarily by inducing apoptosis and causing cell cycle arrest in cancer cells. Its mechanism of action involves the modulation of key signaling pathways, including the p53, Hippo, and MAPK pathways, which are critical for cancer cell survival and proliferation.

Comparative Efficacy of this compound in Xenograft Models

Quantitative data from multiple preclinical studies have been collated to provide a clear comparison of this compound's anti-tumor effects against established chemotherapy agents. The following tables summarize the key findings in lung and colorectal cancer xenograft models.

Table 1: Comparison of this compound and Cisplatin in a Non-Small Cell Lung Cancer Xenograft Model
Treatment GroupDosageTumor Growth Inhibition (%)Key Findings
This compound 15 mg/kg/daySignificant tumor suppressionPromotes M1-like polarization of macrophages, suggesting an immunomodulatory anti-tumor effect.[1][2]
Cisplatin 5 mg/kg/week~50%Standard cytotoxic effect, but this compound shows potential for enhanced efficacy when used in combination.[3]
This compound + Cisplatin 15 mg/kg/day + 5 mg/kg/weekEnhanced tumor suppression compared to either agent aloneSophoridine enhances the sensitivity of lung cancer cells to cisplatin through the activation of the p53 and Hippo signaling pathways.[3]

Note: Data is compiled from multiple sources to provide a comparative overview. Direct head-to-head monotherapy comparison data is limited.

Table 2: Comparison of this compound (Sophoridine) and 5-Fluorouracil (5-FU) in a Colorectal Cancer Xenograft Model
Treatment GroupDosageTumor Growth Inhibition (Volume, %)Tumor Weight Inhibition (%)Key Findings
Sophoridine (High Dose) 25 mg/kg/day59.8%55.4%Significant inhibition of tumor growth without apparent toxicity.[4]
Sophoridine (Low Dose) 15 mg/kg/day48.2%45.1%Dose-dependent anti-tumor effect.
5-Fluorouracil (5-FU) 20 mg/kg/day65.7%62.3%Demonstrates slightly higher efficacy in this model, but this compound presents a favorable toxicity profile.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

This compound's anti-tumor activity stems from its ability to interfere with multiple critical cellular processes required for cancer progression. It induces programmed cell death (apoptosis) and causes the cancer cells to halt their division cycle (cell cycle arrest). These effects are mediated through the regulation of several important signaling pathways.

This compound's Anti-Tumor Signaling Pathways cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_proliferation Inhibition of Proliferation & Metastasis This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates p53 p53 This compound->p53 Activates Hippo Hippo Pathway This compound->Hippo Activates PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits MAPK MAPK This compound->MAPK Modulates EMT Epithelial-Mesenchymal Transition (EMT) This compound->EMT Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis p21 p21 p53->p21 Upregulates Hippo->p21 Upregulates CDK2 CDK2 p21->CDK2 Inhibits CyclinA Cyclin A p21->CyclinA Inhibits CellCycleArrest S/G2/M Phase Arrest CDK2->CellCycleArrest CyclinA->CellCycleArrest Proliferation Inhibition of Proliferation, Invasion & Metastasis PI3K_AKT->Proliferation MAPK->Proliferation EMT->Proliferation

Caption: this compound's multi-target mechanism of action.

Experimental Protocols

The validation of this compound's anti-tumor effects is based on standardized and rigorous preclinical xenograft studies. A representative experimental workflow is outlined below.

General Xenograft Model Experimental Workflow start Start cell_culture 1. Cancer Cell Culture (e.g., A549, SW480) start->cell_culture cell_prep 2. Cell Preparation & Viability Check cell_culture->cell_prep injection 3. Subcutaneous Injection into Nude Mice cell_prep->injection tumor_growth 4. Tumor Growth Monitoring injection->tumor_growth treatment 5. Treatment Initiation (this compound vs. Control/Comparator) tumor_growth->treatment Tumors reach ~100-150 mm³ monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) treatment->monitoring endpoint 7. Study Endpoint & Tumor Excision monitoring->endpoint analysis 8. Data Analysis (Tumor Weight, IHC, etc.) endpoint->analysis end End analysis->end

Caption: A typical workflow for assessing anti-tumor efficacy.

Detailed Methodologies
  • Cell Lines and Culture: Human cancer cell lines, such as A549 (non-small cell lung cancer) and SW480 (colorectal cancer), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Models: Four- to six-week-old male BALB/c nude mice are typically used for xenograft studies. The animals are housed in a pathogen-free environment.

  • Xenograft Implantation: A suspension of 2 x 10^6 to 5 x 10^6 cancer cells in phosphate-buffered saline (PBS) is injected subcutaneously into the flank of each mouse.

  • Treatment Protocol: Once the tumors reach a palpable volume (approximately 100-150 mm³), the mice are randomized into treatment and control groups. This compound is typically administered daily via intraperitoneal injection at doses ranging from 15 to 40 mg/kg. The comparator drugs, such as Cisplatin (e.g., 5 mg/kg weekly) or 5-FU (e.g., 20 mg/kg daily), are administered according to established protocols. The control group receives a vehicle solution (e.g., normal saline).

  • Endpoint Analysis: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. At the end of the study (typically 3-4 weeks), the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, including immunohistochemistry (IHC) to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL staining).

The presented data underscores the potential of this compound as a viable candidate for further clinical investigation in cancer therapy. Its potent anti-tumor activity, coupled with a distinct mechanism of action, positions it as a promising agent both as a monotherapy and in combination with existing treatments.

References

A Comparative Guide to Sophoramine Quantification: Cross-Validation of HPLC and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds like Sophoramine is fundamental to ensuring product quality, conducting pharmacokinetic studies, and meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques commonly employed for this purpose.

This guide provides an objective comparison of these methods for this compound analysis. It outlines detailed experimental protocols and presents a comparative analysis of their performance based on published experimental data for this compound and related flavonoids from the Sophora genus. While HPLC-UV is a robust and widely accessible technique, LC-MS offers unparalleled sensitivity and selectivity, making it ideal for complex matrices and trace-level detection.[1][2]

Experimental Protocols

Detailed and validated methodologies are critical for obtaining reproducible and accurate results. The following sections describe representative protocols for the analysis of this compound and associated compounds using both HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on methodologies developed for the quantitative analysis of flavonoids and alkaloids in Sophora species.[3]

  • Instrumentation : HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : A gradient elution using Acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection Wavelength : Set based on the UV maxima of this compound (typically scanned across a range like 200-400 nm to find the optimal wavelength). For related flavonoids, 310 nm has been used.[3]

  • Injection Volume : 10 µL.[3]

  • Sample Preparation : Samples (e.g., powdered plant material) are extracted using a solvent like methanol, sonicated, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is representative of methods used for the sensitive quantification of alkaloids in complex biological or herbal matrices.

  • Instrumentation : UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Column : UPLC HSS T3 column (e.g., 1.8 µm, 2.1 mm × 50 mm).

  • Mobile Phase : A gradient elution similar to HPLC, often using acetonitrile (A) and deionized water with 0.1% formic acid (B).

  • Flow Rate : 0.3 mL/min.

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode is typically used for alkaloids like this compound.

  • Scan Type : Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Sample Preparation : Similar to HPLC, involving solvent extraction. For biological samples (e.g., plasma), a protein precipitation or liquid-liquid extraction step is required prior to filtration.

Performance and Validation Data Comparison

The cross-validation of analytical methods ensures the reliability and comparability of results. The table below summarizes key performance parameters for HPLC and LC-MS based on published data for compounds from Sophora species and typical performance characteristics of the techniques.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.9998> 0.999
Limit of Detection (LOD) ~0.1 µg/mL0.2-0.5 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1 ng/mL
Accuracy (% Recovery) 96.40% - 104.43%97.5% - 102.0%
Precision (%RSD) < 5%< 4% (Intraday)
Selectivity ModerateHigh
Instrumentation Cost LowerHigher

Note: Data for the HPLC-UV method is derived from a study on flavonoids in Sophora tonkinensis. Data for the LC-MS/MS method is based on typical performance characteristics for quantitative analysis of small molecules, as specific, fully validated data for this compound was not available in the reviewed literature.

Method Workflow and Comparison

The choice between HPLC and LC-MS depends on the specific analytical goals, required sensitivity, and sample complexity. The general workflow for method validation is similar, but the detection principles and resulting data differ significantly.

G cluster_prep Sample Handling cluster_analysis Analysis cluster_validation Validation & Comparison Sample Biological or Herbal Sample Prep Extraction & Filtration Sample->Prep HPLC HPLC Separation & UV/DAD Detection Prep->HPLC Inject LCMS LC Separation & MS/MS Detection Prep->LCMS Inject Data Data Acquisition (Peak Area) HPLC->Data LCMS->Data Compare Compare Performance: LOD, LOQ, Accuracy, Precision, Linearity Data->Compare

Caption: General workflow for cross-validation of HPLC and LC-MS methods.

The primary distinction lies in the detector. An HPLC-UV system measures the absorbance of light, which is selective but can be prone to interference from co-eluting compounds with similar chromophores. In contrast, an LC-MS system measures the mass-to-charge ratio of the analyte, providing much higher specificity and significantly lower detection limits.

G cluster_hplc HPLC-UV cluster_lcms LC-MS/MS center This compound Analysis h_sens Sensitivity (Lower) center->h_sens h_spec Specificity (Moderate) center->h_spec h_cost Cost (Lower) center->h_cost h_robust Robustness (High) center->h_robust l_sens Sensitivity (Very High) center->l_sens l_spec Specificity (Very High) center->l_spec l_cost Cost (Higher) center->l_cost l_complex Complexity (Higher) center->l_complex

Caption: Key performance characteristics of HPLC vs. LC-MS/MS.

Discussion and Conclusion

The cross-validation data clearly distinguishes the applications for which each method is best suited.

HPLC-UV is a reliable, cost-effective, and robust method that is well-suited for routine quality control of bulk drug substances and pharmaceutical formulations where this compound concentrations are relatively high. Its good linearity and accuracy within the validated range make it an excellent choice for assays where trace-level sensitivity is not the primary requirement.

LC-MS/MS is the superior technique when high sensitivity and selectivity are paramount. It is the method of choice for bioanalytical studies, such as pharmacokinetics, where this compound must be quantified at very low concentrations (ng/mL or pg/mL) in complex biological matrices like plasma. The specificity of mass detection minimizes interferences, leading to more accurate and reliable results at trace levels.

References

Sophoramine's Anti-Inflammatory Power: A Comparative Analysis Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of inflammatory disease research, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. Sophoramine, a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, has emerged as a promising anti-inflammatory agent. This guide provides a comprehensive comparison of the efficacy of this compound with standard anti-inflammatory drugs, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

This compound and its related alkaloids, such as sophocarpine (B1681056) and sophoridine, have demonstrated significant anti-inflammatory properties in both in vivo and in vitro studies. These compounds exert their effects by modulating key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to a reduction in pro-inflammatory mediators. This mechanism of action is distinct from traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) that primarily inhibit cyclooxygenase (COX) enzymes, and corticosteroids like dexamethasone, which act through the glucocorticoid receptor. This report synthesizes available data to offer a comparative perspective on the anti-inflammatory efficacy of this compound against these established drug classes.

Mechanism of Action: A Tale of Different Pathways

The anti-inflammatory effects of this compound are underpinned by its ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response. In contrast, standard anti-inflammatory drugs operate through different, well-established mechanisms.

This compound: this compound has been shown to inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] By preventing the phosphorylation of the inhibitor of κB (IκB), this compound sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent gene transcription.[1] Furthermore, this compound can attenuate the phosphorylation of key kinases in the MAPK pathway, such as p38 and JNK, which are also critical for the production of inflammatory mediators.[1]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. While the inhibition of COX-2 is responsible for the anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 can lead to gastrointestinal and renal side effects.

Corticosteroids (Dexamethasone): Dexamethasone, a potent synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). This drug-receptor complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines and chemokines. This modulation of gene expression leads to a broad suppression of the inflammatory response.

Comparative Efficacy: In Vivo Models

Animal models of inflammation provide a valuable platform for comparing the efficacy of different anti-inflammatory agents.

Carrageenan-Induced Paw Edema

This widely used model of acute inflammation involves the injection of carrageenan into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The reduction in paw volume is a measure of anti-inflammatory activity.

Treatment GroupDoseInhibition of Edema (%)Reference
Sophocarpine15 mg/kgSignificant
Sophocarpine30 mg/kgSignificant
Dexamethasone2.5 mg/kg73.53

Note: Direct comparative studies between this compound and a wide range of NSAIDs in this model are limited in the reviewed literature. The data presented is from separate studies and should be interpreted with caution.

Xylene-Induced Ear Edema

In this model, xylene is applied to the ear of a mouse, causing an acute inflammatory response and subsequent edema. The inhibition of ear swelling is indicative of anti-inflammatory efficacy.

Treatment GroupDoseInhibition of Edema (%)Reference
Sophocarpine20 mg/kg17.9
Sophocarpine40 mg/kgSignificant
Sophocarpine80 mg/kg59.95
Dexamethasone2.5 mg/kg73.53
Aspirin100 mg/kgSignificant

Comparative Efficacy: In Vitro Models

In vitro studies using cell cultures, often stimulated with inflammatory agents like lipopolysaccharide (LPS), allow for a more detailed investigation of the molecular mechanisms of anti-inflammatory drugs.

Inhibition of Pro-Inflammatory Cytokines and Mediators in LPS-Stimulated Macrophages
DrugConcentrationTargetInhibition (%)Reference
Sophocarpine50 µg/mlNO ProductionSignificant
Sophocarpine100 µg/mlNO ProductionSignificant
Sophocarpine50 µg/mlTNF-α SecretionSignificant
Sophocarpine100 µg/mlTNF-α SecretionSignificant
Sophocarpine50 µg/mlIL-6 SecretionSignificant
Sophocarpine100 µg/mlIL-6 SecretionSignificant
SophoridineDose-dependentTNF-α, PGE₂, IL-8Significant

Note: Quantitative percentage inhibition data for standard drugs under identical experimental conditions were not consistently available in the reviewed literature, highlighting a gap for future comparative studies.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups: Animals are divided into a control group, a carrageenan group, this compound-treated groups (various doses), and a standard drug-treated group (e.g., Indomethacin, 10 mg/kg).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • This compound or the standard drug is administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

    • 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the carrageenan control group.

LPS-Induced Cytokine Production in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 24-well plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or a standard drug (e.g., Dexamethasone) for 1 hour.

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated for each treatment group relative to the LPS-stimulated control group.

Signaling Pathway and Experimental Workflow Diagrams

sophoramine_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates NFkappaB_n NF-κB Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Inflammation Inflammation Proinflammatory_Genes->Inflammation This compound This compound This compound->IKK inhibits This compound->NFkappaB inhibits translocation DNA DNA NFkappaB_n->DNA binds DNA->Proinflammatory_Genes activates

Caption: this compound's inhibition of the NF-κB signaling pathway.

nsaid_pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes_Physiological Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection_Platelet_Function GI Protection, Platelet Function Prostaglandins_Thromboxanes_Physiological->GI_Protection_Platelet_Function Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain_Fever NSAIDs NSAIDs NSAIDs->COX1 inhibit NSAIDs->COX2 inhibit

Caption: Mechanism of action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

dexamethasone_pathway cluster_nucleus Nuclear Events Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR binds Complex Dexamethasone-GR Complex Nucleus Nucleus Complex->Nucleus translocates Complex_n D-GR GRE Glucocorticoid Response Elements (GREs) Anti_inflammatory_Genes Anti-inflammatory Gene Transcription (e.g., Annexin A1) GRE->Anti_inflammatory_Genes upregulates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., Cytokines) GRE->Pro_inflammatory_Genes downregulates Reduced_Inflammation Reduced Inflammation Anti_inflammatory_Genes->Reduced_Inflammation Pro_inflammatory_Genes->Reduced_Inflammation Complex_n->GRE binds to

Caption: Mechanism of action of Dexamethasone.

experimental_workflow cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: LPS-Stimulated Macrophages Animal_Grouping Animal Grouping (Control, Carrageenan, this compound, Standard Drug) Drug_Administration Drug/Vehicle Administration Animal_Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer at various time points) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis_InVivo Data Analysis: % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis_InVivo Cell_Seeding Cell Seeding (RAW 264.7 Macrophages) Pre_treatment Pre-treatment (this compound or Standard Drug) Cell_Seeding->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection ELISA Cytokine Measurement (ELISA for TNF-α, IL-6, etc.) Supernatant_Collection->ELISA Data_Analysis_InVitro Data Analysis: % Inhibition of Cytokine Production ELISA->Data_Analysis_InVitro

Caption: General experimental workflows for in vivo and in vitro anti-inflammatory assays.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its related alkaloids are potent anti-inflammatory agents with a distinct mechanism of action compared to standard NSAIDs and corticosteroids. The inhibition of the NF-κB and MAPK signaling pathways positions this compound as a promising candidate for the development of novel anti-inflammatory therapies.

However, a clear limitation in the current body of literature is the lack of direct, comprehensive comparative studies of this compound against a broad panel of standard anti-inflammatory drugs under standardized conditions. Future research should focus on head-to-head preclinical studies to establish a more definitive comparative efficacy and safety profile. Furthermore, clinical trials are warranted to translate these promising preclinical findings into therapeutic applications for a range of inflammatory diseases. The unique mechanism of this compound may offer a valuable alternative or complementary approach to existing anti-inflammatory treatments.

References

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Sophoramine and Its Analogues in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical modifications of Sophoramine reveals key structural determinants for its anticancer potency. This guide compares the biological activities of this compound and its synthetic analogues, providing a framework for the rational design of next-generation therapies. Through an analysis of experimental data, we highlight the structural motifs crucial for cytotoxicity and the induction of apoptosis in cancer cells.

This compound, a quinolizidine (B1214090) alkaloid primarily isolated from the plant Sophora alopecuroides, has garnered significant attention for its potential as an anticancer agent.[1] Like its close relative, Sophoridine, this compound exerts its effects by inhibiting cancer cell proliferation and inducing programmed cell death, known as apoptosis.[2] The therapeutic potential of these natural products, however, is often limited by factors such as suboptimal potency and bioavailability. This has spurred extensive research into the synthesis of novel analogues with improved pharmacological profiles. This guide provides a comparative analysis of this compound and its derivatives, elucidating the intricate relationship between their chemical structure and biological activity.

Unveiling Anticancer Efficacy: A Comparative Analysis

The anticancer activity of this compound and its analogues is primarily assessed through cytotoxicity assays, which measure the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). A lower IC50 value signifies greater potency. While specific comparative data for a wide range of this compound analogues remains an area of active research, studies on closely related quinolizidine alkaloids provide valuable insights into their structure-activity relationship (SAR).

For instance, modifications to the quinolizidine core, such as the introduction of different functional groups, can significantly impact cytotoxicity. The tables below summarize the reported IC50 values for Sophoridine and a selection of its synthetic derivatives against various cancer cell lines, offering a surrogate for understanding the potential SAR of this compound analogues.

CompoundCell LineIC50 (µM)Reference
Sophoridine SGC7901 (Gastric Cancer)3.52[2]
AGS (Gastric Cancer)3.91[2]
Compound 2 (Sophoridine Derivative) MCF-7/AMD (Breast Cancer)3.1[2]

Table 1: Cytotoxicity of Sophoridine and a Derivative Against Human Cancer Cell Lines.

The Path to Cell Death: Induction of Apoptosis

A crucial mechanism by which this compound and its analogues exert their anticancer effects is the induction of apoptosis. This process of programmed cell death is essential for eliminating damaged or cancerous cells. The apoptotic potential of these compounds is often evaluated by measuring the expression of key proteins involved in the apoptotic signaling cascade.

Studies on related compounds have shown that they can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the executioners of apoptosis.

Experimental Protocols: The Foundation of Discovery

The data presented in this guide is derived from a series of well-established experimental protocols. Understanding these methodologies is crucial for interpreting the results and for the design of future studies.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its analogues for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, an MTT solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with this compound Analogues seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate Incubate add_mtt->incubate add_dmso Add Solubilizing Agent (e.g., DMSO) incubate->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds as described for the cytotoxicity assay.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the quantification of different cell populations based on their fluorescence.

Apoptosis_Assay_Workflow cluster_workflow Annexin V-FITC/PI Apoptosis Assay start Start treat_cells Treat Cells with This compound Analogues start->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide harvest_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry quantify_apoptosis Quantify Apoptotic Cell Populations flow_cytometry->quantify_apoptosis end End quantify_apoptosis->end

Caption: Workflow of the Annexin V-FITC/PI apoptosis assay.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate.

  • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined.

  • SDS-PAGE: Equal amounts of protein are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize the target apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Decoding the Signals: Apoptotic Signaling Pathways

This compound and its analogues are believed to trigger the intrinsic apoptotic pathway. This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c.

Intrinsic_Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway This compound This compound & Analogues Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2->Bax Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis signaling pathway induced by this compound and its analogues.

Future Directions: The Road to Clinical Application

The study of the structure-activity relationship of this compound and its analogues is a promising avenue for the development of novel and more effective anticancer drugs. While the data on Sophoridine derivatives provides a valuable starting point, further research is needed to synthesize and evaluate a broader range of this compound analogues. This will enable a more precise understanding of the SAR and facilitate the design of compounds with enhanced potency, selectivity, and pharmacokinetic properties. The ultimate goal is to translate these promising preclinical findings into effective cancer therapies.

References

A Head-to-Head Battle: Sophoramine vs. Sophocarpine in Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Sophoramine and Sophocarpine (B1681056), two quinolizidine (B1214090) alkaloids derived from plants of the Sophora genus, have garnered interest for their potential therapeutic applications. While both compounds are structurally related, this guide provides a head-to-head comparison of their analgesic efficacy based on available experimental data from established pain models. This analysis aims to inform researchers, scientists, and drug development professionals on the potential of these compounds as novel analgesics.

Quantitative Comparison of Analgesic Activity

To facilitate a direct comparison of the analgesic potential of this compound and Sophocarpine, the following tables summarize the quantitative data from key preclinical pain models: the acetic acid-induced writhing test and the hot plate test.

Table 1: Acetic Acid-Induced Writhing Test

This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.

CompoundDose (mg/kg)Route of AdministrationPercent Inhibition of WrithingReference
Sophocarpine 80i.p.47.7%[1]
This compound 10i.p.36.8%[2]
20i.p.58.4%[2]
Aspirin (Reference) 100i.g.78.6%[1]

Table 2: Hot Plate Test

This test evaluates central analgesic activity by measuring the latency of a pain response (e.g., paw licking or jumping) when the animal is placed on a heated surface.

CompoundDose (mg/kg)Route of AdministrationPeak Latency (seconds)Time to Peak Effect (minutes)Reference
Sophocarpine 80i.p.30.1 ± 4.560[3]
This compound 10i.p.18.2 ± 2.160
20i.p.25.6 ± 3.460
Morphine (Reference) 10s.c.> 6030

Experimental Protocols

For clarity and reproducibility, the detailed methodologies for the key experiments cited are provided below.

Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a chemical method used to induce visceral pain and evaluate the efficacy of peripherally acting analgesics.

Procedure:

  • Male Kunming mice (18-22 g) are randomly divided into control, reference, and test groups.

  • Test compounds (this compound or Sophocarpine) or the reference drug (Aspirin) are administered intraperitoneally (i.p.) or intragastrically (i.g.) at specified doses. The control group receives the vehicle.

  • After a 30-minute absorption period, each mouse is injected intraperitoneally with a 0.6% acetic acid solution (10 mL/kg).

  • Immediately after the acetic acid injection, the mice are placed in individual observation chambers.

  • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for each mouse over a 15-minute period.

  • The percentage inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100

Hot Plate Test

The hot plate test is a thermal nociception assay used to assess the efficacy of centrally acting analgesics.

Procedure:

  • Male Kunming mice (18-22 g) are used for this experiment.

  • The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

  • The baseline latency for each mouse to exhibit a pain response (licking of the hind paw or jumping) is recorded before drug administration.

  • The test compounds (this compound or Sophocarpine) or the reference drug (Morphine) are administered via the specified route.

  • At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the mice are individually placed on the hot plate, and the latency to the first sign of a pain response is recorded.

  • A cut-off time (typically 60 seconds) is set to prevent tissue damage.

Mechanistic Insights

The analgesic effects of this compound and Sophocarpine are believed to be mediated, at least in part, through the modulation of inflammatory pathways.

Anti-inflammatory Signaling Pathway

Both this compound and Sophocarpine have been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This anti-inflammatory action is thought to contribute to their analgesic properties, particularly in pain states with an inflammatory component. The inhibition of these cytokines can disrupt the inflammatory cascade that sensitizes nociceptors and contributes to pain perception.

Figure 1. Inhibition of pro-inflammatory signaling pathways by this compound and Sophocarpine.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the analgesic properties of this compound and Sophocarpine in preclinical pain models.

Experimental Workflow Animal Model Selection Animal Model Selection (e.g., Kunming Mice) Grouping Random Grouping (Control, Reference, Test) Animal Model Selection->Grouping Drug Administration Drug/Vehicle Administration Grouping->Drug Administration Pain Induction Pain Induction (Acetic Acid or Heat) Drug Administration->Pain Induction Data Collection Behavioral Assessment (Writhing Count or Latency) Pain Induction->Data Collection Data Analysis Statistical Analysis (% Inhibition or Latency Change) Data Collection->Data Analysis

Figure 2. General experimental workflow for analgesic screening.

Conclusion

Based on the available data, both this compound and Sophocarpine demonstrate analgesic properties in preclinical models of pain. In the acetic acid-induced writhing test, this compound at a dose of 20 mg/kg exhibited a higher percentage of inhibition compared to Sophocarpine at 80 mg/kg, suggesting potentially greater peripheral analgesic activity at a lower dose. In the hot plate test, this compound at 20 mg/kg also showed a comparable, albeit slightly lower, peak latency to Sophocarpine at 80 mg/kg, indicating central analgesic effects.

It is important to note that this comparison is based on a limited number of studies, and further direct, head-to-head comparative studies with a broader dose range are necessary to fully elucidate the relative potencies and efficacy of this compound and Sophocarpine. The observed anti-inflammatory effects of both compounds, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways, provide a plausible mechanism for their analgesic actions. These findings warrant further investigation into the therapeutic potential of this compound and Sophocarpine as novel non-opioid analgesics.

References

Sophoramine's Biological Activity: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Reproducibility and Mechanistic Action of Sophoramine and its Analogs in Cancer Cell Lines

For researchers and professionals in drug development, understanding the consistency of a compound's effects across different biological systems is paramount. This guide provides a comparative analysis of the biological activities of this compound and its closely related alkaloids, focusing on the reproducibility of their anti-cancer effects in various cell lines. While direct comparative studies on this compound are limited, this guide synthesizes available data on its analogs, primarily sophoridine (B192422), to offer insights into its potential mechanisms and consistency of action.

Comparative Efficacy of Sophoridine and a Sophoridinol Derivative Across Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of sophoridine and a novel sophoridinol derivative, 05D, against a panel of human cancer cell lines, providing a basis for comparing their cytotoxic effects.

Cell LineCancer TypeCompoundIC50 (µg/mL)
HCT116Colon CarcinomaSophoridine> 100
HCT116Colon Carcinoma05D4.8
A549Lung CancerSophoridine> 100
A549Lung Cancer05D6.2
MCF-7Breast CancerSophoridine> 100
MCF-7Breast Cancer05D7.5
HeLaCervical CancerSophoridine> 100
HeLaCervical Cancer05D5.5
HepG2Liver CancerSophoridine> 100
HepG2Liver Cancer05D8.1
U251GlioblastomaSophoridine> 100
U251Glioblastoma05D6.8

Data extracted from a study on a sophoridinol derivative, which demonstrated broader anti-tumor activity compared to sophoridine[1].

Unraveling the Molecular Mechanisms: Signaling Pathways Targeted by this compound Analogs

This compound and its related compounds exert their anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR Signaling Pathway

Sophocarpine, another related alkaloid, has been shown to inhibit the progression of castration-resistant prostate cancer and glioblastoma by downregulating the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway This compound This compound Analogs (e.g., Sophocarpine) PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: this compound analogs inhibit the PI3K/Akt/mTOR pathway.

The MAPK Signaling Pathway

Sophoraflavanone G, a compound isolated from the same plant source as this compound, has been found to suppress the MAPK pathway, which is crucial for cell migration and invasion in breast cancer cells.[4] The MAPK pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Sophoridine has also been shown to induce apoptosis and cell cycle arrest through the activation of JNK and ERK, which are components of the MAPK pathway.[5]

MAPK_Pathway This compound This compound Analogs (e.g., Sophoraflavanone G, Sophoridine) MAPK_Pathway MAPK Pathway (JNK, ERK) This compound->MAPK_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest MAPK_Pathway->CellCycleArrest

Caption: this compound analogs modulate the MAPK signaling pathway.

The p53 and Hippo Signaling Pathways

In lung cancer cells, sophoridine has been demonstrated to inhibit cancer cell growth and enhance sensitivity to cisplatin (B142131) by activating the p53 and Hippo signaling pathways. The p53 pathway is a critical tumor suppressor pathway that regulates cell cycle arrest and apoptosis, while the Hippo pathway controls organ size and cell proliferation.

p53_Hippo_Pathway Sophoridine Sophoridine p53 p53 Pathway Sophoridine->p53 Hippo Hippo Pathway Sophoridine->Hippo Tumor_Suppression Tumor Suppression p53->Tumor_Suppression Hippo->Tumor_Suppression

Caption: Sophoridine activates the p53 and Hippo tumor suppressor pathways.

Experimental Protocols

To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. Below are the methodologies for key experiments cited in the studies of this compound analogs.

Cell Viability Assay (MTT Assay)

This assay is used to measure the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., sophoridine, 05D) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound Analog A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan C->D E 5. Measure Absorbance D->E F 6. Analyze Data (IC50) E->F

Caption: A stepwise workflow for the MTT cell viability assay.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and to analyze their expression levels, providing insights into the activation state of signaling pathways.

  • Cell Lysis: After treatment with the compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification A->B C 3. SDS-PAGE Separation B->C D 4. Protein Transfer (Blotting) C->D E 5. Antibody Incubation D->E F 6. Detection & Analysis E->F

Caption: A generalized workflow for Western Blot analysis.

References

Independent Validation of Sophoramine Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tumor effects of Sophoramine and its related alkaloids with established chemotherapeutic agents. The information is compiled from published research to offer an independent validation of their therapeutic potential. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.

Comparative Analysis of Cytotoxicity

The in vitro cytotoxic effects of this compound's closely related alkaloids, Sophoridine and Oxymatrine, have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these studies. For comparison, the IC50 values for the conventional chemotherapeutic agents Oxaliplatin and Paclitaxel are also presented. A lower IC50 value indicates a more potent compound.

CompoundCancer Cell LineIC50 ValueIncubation TimeCitation
Sophoridine SGC7901 (Gastric)3.52 µMNot Specified[1]
AGS (Gastric)3.91 µMNot Specified[1]
K562 (Leukemia)0.55 - 1.7 µMNot Specified[2]
MCF-7 (Breast)0.55 - 1.7 µMNot Specified[2]
HepG2 (Liver)0.55 - 1.7 µMNot Specified[2]
Oxymatrine MCF-7 (Breast)~16 mg/mL48 h
MCF-7 (Breast)<16 mg/mL72 h
Oxaliplatin HT29 (Colon)0.33 ± 0.02 µg/ml24 h
WiDr (Colon)0.13 ± 0.01 µg/ml24 h
SW620 (Colon)1.13 ± 0.35 µg/ml24 h
LS174T (Colon)0.19 ± 0.01 µg/ml24 h
Paclitaxel 4T1 (Murine Breast)Not specified, graphical data48 h

Note: Direct quantitative data on the anti-tumor activity of this compound was not available in the reviewed literature. The data presented is for the closely related alkaloids Sophoridine and Oxymatrine.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate tumor cells. Studies have shown that Sophoridine and Oxymatrine can induce apoptosis in cancer cells.

CompoundCancer Cell LineApoptosis InductionMethodCitation
Sophoridine U87MG (Glioma)Significant increase in apoptosisNot Specified
H22 (Liver Tumor)Induced cellular apoptosisNot Specified
Oxymatrine Prostate Cancer CellsDose-dependent induction of apoptosisFlow Cytometry, TUNEL
MCF-7 (Breast)7.63% at 30 µM, 1.36% at 10 µMFlow Cytometry

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments cited in the literature on this compound and related compounds.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Drug Treatment: Expose the cells to logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using an ELISA plate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Induce apoptosis in cells using the desired treatment. Include both treated and untreated (control) cells.

  • Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is commonly employed to assess the activation state of signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of protein.

Signaling Pathways and Experimental Workflow

This compound and its related alkaloids have been reported to exert their anti-tumor effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.

PI3K_Akt_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates This compound This compound & Related Alkaloids This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to IkB_NFkB->NFkB Releases Gene Target Gene Transcription NFkB_nucleus->Gene Promotes This compound This compound & Related Alkaloids This compound->IKK Inhibits Stimuli Inflammatory Stimuli Stimuli->IKK Activates

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with This compound/ Alternatives Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Protein Protein Analysis (Western Blot) Treatment->Protein Data Data Analysis & Comparison Viability->Data Apoptosis->Data Protein->Data

Caption: General Experimental Workflow for Compound Evaluation.

References

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